molecular formula C28H39O11PS B606218 BMS-188494 CAS No. 191866-32-7

BMS-188494

Katalognummer: B606218
CAS-Nummer: 191866-32-7
Molekulargewicht: 614.6 g/mol
InChI-Schlüssel: PMGZJNCIQHGNLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-188494 is a squalene synthase inhibitor used as an anticholesterol drug.

Eigenschaften

CAS-Nummer

191866-32-7

Molekularformel

C28H39O11PS

Molekulargewicht

614.6 g/mol

IUPAC-Name

1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid

InChI

InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34)

InChI-Schlüssel

PMGZJNCIQHGNLT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS-188494;  BMS 188494;  BMS188494;  UNII-F4W2579G7P.

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-188494

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-188494 is a prodrug that is metabolically converted to its active form, BMS-187745. This active compound is an inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, BMS-187745 effectively blocks the first committed step in cholesterol production. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the cholesterol biosynthesis pathway, available quantitative data on its inhibitory activity and pharmacokinetics, and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its pharmacological effect through its active metabolite, BMS-187745, which is a potent inhibitor of the enzyme farnesyl-diphosphate farnesyltransferase, commonly known as squalene synthase (SQS). Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is the first committed step in the biosynthesis of sterols, including cholesterol.

The inhibition of squalene synthase by BMS-187745 leads to a reduction in the endogenous synthesis of cholesterol. This targeted approach avoids the depletion of upstream isoprenoid intermediates, such as farnesol (B120207) and geranylgeraniol, which are essential for other cellular processes. The primary therapeutic application of this mechanism is in the management of hypercholesterolemia.

Signaling Pathway

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. BMS-187745 acts at a pivotal point in this pathway, as illustrated in the diagram below.

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps BMS_187745 BMS-187745 BMS_187745->Squalene_Synthase Inhibition Squalene_Synthase->Squalene

Figure 1: Inhibition of Squalene Synthase by BMS-187745 in the Cholesterol Biosynthesis Pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, BMS-187745.

In Vitro Inhibitory Activity
CompoundTargetAssay SystemParameterValueReference
BMS-187745Squalene SynthaseRat Microsomal SQSpIC505.16[1]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A pIC50 of 5.16 corresponds to an IC50 of approximately 6.9 µM.

Clinical Pharmacokinetics of this compound in Healthy Volunteers

A study in healthy male volunteers assessed the pharmacokinetics of BMS-187745 after oral administration of its prodrug, this compound.[2][3]

ParameterDose of this compoundValue
Bioavailability (F)10 mg (as oral solution of prodrug)26.5%
Bioavailability (F)10 mg (as oral solution of parent drug)2.6%
Clinical Pharmacodynamics of this compound in Healthy Volunteers

The pharmacodynamic effects of this compound were evaluated by measuring the urinary excretion of a farnesyl pyrophosphate metabolite (dioic acid).[2]

ParameterValue
Threshold Concentration (CT)3.9 µg/mL
IC504.1 µg/mL
Imax1.0
kout0.47 hr⁻¹

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay (General Protocol)

While the specific protocol for determining the pIC50 of BMS-187745 is not detailed in the available literature, a general methodology for assessing squalene synthase inhibition in a cell-free system is as follows:

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against squalene synthase.

Materials:

  • Rat liver microsomes (as a source of squalene synthase)

  • [¹⁴C]-Farnesyl pyrophosphate (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., BMS-187745) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., phosphate (B84403) buffer with MgCl₂ and a reducing agent like DTT)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, NADPH, and varying concentrations of the test compound.

  • Enzyme Addition: Add a pre-determined amount of rat liver microsomes to each tube.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]-FPP to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong base like KOH).

  • Extraction of Squalene: Extract the radiolabeled squalene from the reaction mixture using an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase containing the [¹⁴C]-squalene to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of squalene synthase activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reaction Prepare Reaction Mixtures (Buffer, NADPH, BMS-187745) Add_Enzyme Add Rat Liver Microsomes Prep_Reaction->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Initiate Add [¹⁴C]-FPP Pre_incubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction Incubate->Terminate Extract Extract [¹⁴C]-Squalene Terminate->Extract Quantify Liquid Scintillation Counting Extract->Quantify Analyze Calculate IC50 Quantify->Analyze

Figure 2: General workflow for an in vitro squalene synthase inhibition assay.
Clinical Pharmacokinetic and Pharmacodynamic Study in Healthy Volunteers (Summary of Protocol)

The following is a summary of the likely protocol for the clinical study that generated the pharmacokinetic and pharmacodynamic data presented in section 2.[2][3]

Study Design:

  • A double-blind, placebo-controlled, parallel-group, ascending multiple-dose study.

Participants:

  • Healthy male volunteers.

Inclusion Criteria (Likely):

  • Age 18-45 years.

  • Body mass index (BMI) within a healthy range.

  • No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests.

  • Willingness to provide written informed consent.

Exclusion Criteria (Likely):

  • History of significant cardiovascular, hepatic, renal, or gastrointestinal disease.

  • Use of any prescription or over-the-counter medications that could interfere with the study drug.

  • History of alcohol or drug abuse.

Dosing Regimen:

  • Participants were randomized to receive daily oral doses of this compound (e.g., 10 mg, 25 mg, 50 mg, 100 mg, or 200 mg) or placebo for a specified duration (e.g., 2 to 4 weeks).

Pharmacokinetic Assessments:

  • Serial blood samples were collected at pre-defined time points after drug administration.

  • Plasma concentrations of BMS-187745 were determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated.

Pharmacodynamic Assessments:

  • Urine samples were collected over specified intervals.

  • The concentration of a farnesyl pyrophosphate metabolite (dioic acid) was measured in the urine as a biomarker of squalene synthase inhibition.

  • The relationship between plasma concentrations of BMS-187745 and the change in the urinary biomarker was modeled to determine pharmacodynamic parameters like IC50 and Imax.

Safety Assessments:

  • Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.

Clinical_Trial_Workflow Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization Dosing Daily Oral Dosing (this compound or Placebo) Randomization->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Sampling Pharmacodynamic Urine Sampling Dosing->PD_Sampling Safety_Monitoring Safety Monitoring Dosing->Safety_Monitoring Data_Analysis Data Analysis (PK/PD Modeling) PK_Sampling->Data_Analysis PD_Sampling->Data_Analysis

Figure 3: Simplified workflow of the clinical trial for this compound.

Conclusion

This compound, through its active metabolite BMS-187745, is a targeted inhibitor of squalene synthase. This mechanism of action provides a direct means of reducing cholesterol biosynthesis. The available in vitro and clinical data demonstrate its inhibitory potency and pharmacological activity. Further research to elucidate the precise binding interactions with squalene synthase and the long-term clinical efficacy and safety of this compound would be of significant value to the field of lipid-lowering therapies.

References

The Discovery and Synthesis of BMS-188494: A Technical Overview of a Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is a prodrug of the potent squalene (B77637) synthase inhibitor, BMS-187745. Developed by Bristol-Myers Squibb, this compound emerged from research programs targeting the cholesterol biosynthesis pathway as a therapeutic strategy for hypercholesterolemia. Squalene synthase represents a critical enzymatic step in this pathway, catalyzing the first committed step toward cholesterol formation. Inhibition of this enzyme offers a distinct mechanism of action compared to the widely used HMG-CoA reductase inhibitors (statins). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its active counterpart, BMS-187745.

Discovery and Rationale

The development of squalene synthase inhibitors was driven by the need for alternative lipid-lowering therapies. While statins are highly effective, they can be associated with side effects, and some patients do not achieve optimal cholesterol levels with statin treatment alone. By targeting a downstream enzyme in the cholesterol biosynthesis pathway, squalene synthase inhibitors were hypothesized to offer a more specific intervention with a potentially different side-effect profile.[1] BMS-187745 was identified as a potent inhibitor of squalene synthase, and its prodrug, this compound, was developed to enhance oral bioavailability.[1][2]

Mechanism of Action: The Squalene Synthase Pathway

Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This is a two-step reaction that represents a key regulatory point in the cholesterol biosynthesis pathway. By inhibiting squalene synthase, BMS-187745 prevents the formation of squalene and all subsequent sterol intermediates, ultimately leading to a reduction in de novo cholesterol synthesis.

Squalene_Synthase_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... BMS_187745 BMS-187745 BMS_187745->FPP Inhibits

Caption: The cholesterol biosynthesis pathway, highlighting the inhibition of squalene synthase by BMS-187745.

Chemical Synthesis

Biological Activity and Preclinical Data

BMS-187745 has been shown to be a potent inhibitor of squalene synthase. The following table summarizes the available quantitative data for BMS-187745.

ParameterValueSpecies/SystemReference
pIC505.16Rat microsomal SQS[3]

Studies have also been conducted to evaluate the effects of BMS-187745 and its prodrug, this compound, in cellular assays. In one study, these compounds were used to investigate the role of cholesterol synthesis inhibition in myotoxicity in neonatal rat skeletal muscle cultures.[1]

Pharmacokinetics and Pharmacodynamics

A clinical study in healthy male volunteers was conducted to assess the pharmacokinetics and pharmacodynamics of BMS-187745 administered as its prodrug, this compound.[2]

Pharmacokinetics: this compound is designed to be absorbed orally and then converted to the active drug, BMS-187745. A study estimated the oral bioavailability of BMS-187745 to be significantly higher when administered as the prodrug this compound compared to the oral administration of the parent drug itself.[2] The mean bioavailability of BMS-187745 was 26.5% when given as an oral solution of its prodrug, this compound, versus 2.6% when given as an oral solution of the parent drug.[2]

Pharmacodynamics: The pharmacodynamic effect of BMS-187745 was assessed by measuring the change in the urinary excretion rate of a farnesyl pyrophosphate metabolite (dioic acid). An indirect pharmacodynamic response model was developed to describe the relationship between drug concentration and the observed effect. The model included a threshold concentration (CT) below which no effect was observed. The estimated parameters from this model are presented in the table below.

ParameterEstimated ValueUnit
CT3.9µg/mL
kout0.47hr-1
IC504.1µg/mL
Imax1.0-

Data from a clinical study in healthy volunteers.[2]

Caption: A simplified logical flow of the indirect pharmacodynamic response model for BMS-187745.

Experimental Protocols

In Vitro Myotoxicity and Cholesterol Biosynthesis Assay

This protocol is based on the methodology described in the study by Flint et al. (1997).[1]

Objective: To assess the in vitro myotoxicity and the inhibition of cholesterol biosynthesis by squalene synthase inhibitors.

Cell Culture: Neonatal rat skeletal muscle cultures are used.

Endpoints Evaluated:

  • Protein Synthesis: Measured by the incorporation of [3H]leucine.

  • Total Cellular Protein: A measure of cell loss.

  • Membrane Integrity: Assessed by measuring intra- and extracellular lactate (B86563) dehydrogenase (LDH) activity.

  • Cholesterol Biosynthesis: Determined by the incorporation of [14C]acetate.

  • Morphology: Evaluated by microscopic examination of the cell cultures.

General Procedure:

  • Neonatal rat skeletal muscle cells are cultured in appropriate media.

  • The cells are exposed to various concentrations of the test compounds (e.g., BMS-187745, this compound) or control substances.

  • For protein synthesis, [3H]leucine is added to the culture medium, and its incorporation into cellular proteins is measured after a defined incubation period.

  • For cholesterol biosynthesis, [14C]acetate is added, and its incorporation into cholesterol is quantified.

  • At the end of the exposure period, cell lysates and culture media are collected for the measurement of total protein and LDH activity.

  • Cell morphology is observed and documented using microscopy.

Conclusion

This compound and its active form, BMS-187745, represent a significant research effort in the development of non-statin lipid-lowering agents. As a potent inhibitor of squalene synthase, BMS-187745 targets a key committed step in cholesterol biosynthesis. The development of the prodrug, this compound, addressed the need for improved oral bioavailability. The available preclinical and clinical data provide valuable insights into the pharmacological profile of this compound. Further research and disclosure of the initial discovery and detailed synthesis would provide a more complete understanding of this important therapeutic candidate. The development of this compound was ultimately discontinued, but the knowledge gained from its study contributes to the broader understanding of squalene synthase inhibition as a therapeutic strategy.[2]

References

An In-Depth Technical Guide to BMS-188494: A Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-188494 is a phosphonosulfonate prodrug that, upon oral administration, is converted to its active form, BMS-187745. This active metabolite is a potent and specific inhibitor of the enzyme squalene (B77637) synthase. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. By inhibiting this key enzymatic step, BMS-187745 effectively reduces the de novo synthesis of cholesterol. This mechanism of action presents a therapeutic target for the management of hypercholesterolemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Introduction

Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While HMG-CoA reductase inhibitors (statins) are the cornerstone of lipid-lowering therapy, there remains a need for alternative and complementary therapeutic strategies. Squalene synthase inhibitors represent a distinct class of cholesterol-lowering agents that target a downstream step in the cholesterol biosynthesis pathway.

Squalene synthase is a critical enzyme that directs the flow of isoprenoid precursors exclusively towards sterol synthesis.[1][2] Inhibition of this enzyme is not expected to interfere with the synthesis of other essential non-sterol isoprenoids, such as ubiquinone and dolichol, a potential advantage over statins which act earlier in the pathway. This compound was developed as an oral prodrug of the active squalene synthase inhibitor, BMS-187745, to improve its bioavailability.

Mechanism of Action

This compound is readily absorbed and metabolized to BMS-187745. BMS-187745 acts as a competitive inhibitor of squalene synthase, binding to the enzyme's active site and preventing the binding of its natural substrate, farnesyl pyrophosphate (FPP). This blockade of FPP conversion to squalene leads to a reduction in the intracellular pool of cholesterol. The depletion of intracellular cholesterol is sensed by the cell, leading to a compensatory upregulation of the LDL receptor on the cell surface. This, in turn, enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL cholesterol levels.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase NonSterol Non-Sterol Isoprenoids FPP->NonSterol Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps BMS187745 BMS-187745 BMS187745->Squalene_Synthase Inhibition Squalene_Synthase->Squalene Squalene_Synthase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, DTT, MgCl2, NADPH) Start->Prepare_Mixture Add_Inhibitor Add Test Compound (e.g., BMS-187745) Prepare_Mixture->Add_Inhibitor Add_Enzyme Add Microsomal Enzyme Preparation Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with [3H]-FPP Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., Chloroform/Methanol) Incubate->Stop_Reaction Extract Extract Radiolabeled Squalene Stop_Reaction->Extract Measure Measure Radioactivity (Scintillation Counting) Extract->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End

References

An In-depth Technical Guide to BMS-188494: A Squalene Synthase Inhibitor Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is a prodrug of the potent squalene (B77637) synthase inhibitor, BMS-187745. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. By inhibiting this enzyme, BMS-187745 effectively reduces the production of cholesterol, making it a target for the development of antihypercholesterolemic agents. This technical guide provides a comprehensive overview of the available information on the chemical structure, properties, and biological activity of this compound and its active metabolite.

Chemical Structure and Properties

While the exact chemical structure of this compound is not publicly available in the form of a 2D drawing or a SMILES string, some of its fundamental properties have been reported.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C28H39O11PS[1]
Molecular Weight 614.645 g/mol [1]
CAS Number 191866-32-7[1]

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

This compound is a prodrug that is converted in vivo to its active form, BMS-187745. BMS-187745 exerts its therapeutic effect by inhibiting the enzyme squalene synthase. This enzyme catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene, the precursor to all steroids.[2][3][4][5][6] Inhibition of this step in the cholesterol biosynthesis pathway leads to a reduction in endogenous cholesterol production.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by BMS-187745.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene_Synthase Squalene Synthase FPP->Squalene_Synthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Squalene_Synthase->Squalene Inhibition BMS-187745 (Active form of this compound) Inhibition->Squalene_Synthase

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of squalene synthase by BMS-187745.

Experimental Data and Protocols

Pharmacokinetics in Healthy Volunteers

A clinical study in healthy male volunteers investigated the pharmacokinetics of BMS-187745 after oral administration of its prodrug, this compound. The study was a double-blind, placebo-controlled, parallel-group, ascending, multiple-dose trial.[7]

Table 2: Pharmacokinetic Parameters of BMS-187745 after Oral Administration of this compound

ParameterDescriptionValue
CT Threshold Concentration3.9 µg/mL
kout First-order elimination rate constant0.47 hr⁻¹
IC50 Half-maximal inhibitory concentration4.1 µg/mL
Imax Maximum inhibitory effect1.0

These parameters were estimated by fitting the plasma concentration-time data to an indirect pharmacodynamic response model.[7]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound and its metabolites are not extensively published. However, based on the available literature, the following general methodologies are relevant.

1. Quantification of BMS-187745 in Human Plasma (General Protocol)

A highly sensitive and selective method, such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), is typically employed for the quantification of drug candidates in biological matrices.

  • Sample Preparation:

    • Plasma samples are thawed and vortexed.

    • An internal standard (a structurally similar compound) is added to a known volume of plasma.

    • Proteins are precipitated by the addition of a solvent like acetonitrile (B52724).

    • The mixture is centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and may be further processed (e.g., evaporation and reconstitution in a suitable solvent) before injection into the HPLC system.[8][9][10][11]

  • HPLC-MS/MS Conditions:

    • HPLC Column: A reverse-phase column (e.g., C18) is commonly used for the separation of small molecules.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (BMS-187745) and the internal standard are monitored for quantification.[8][9][10][11]

2. Pharmacodynamic Assessment: Urinary Dioic Acid Measurement (General Protocol)

The clinical study on this compound utilized the change in the urinary excretion rate of a farnesyl pyrophosphate metabolite, referred to as "dioic acid," as a pharmacodynamic measure.[7] While the exact structure of this dioic acid is not specified, a general protocol for the analysis of organic acids in urine would involve the following steps:

  • Sample Collection and Preparation:

    • Urine samples are collected over a specified time period.

    • The samples are stored frozen until analysis.

    • Aliquots of urine are thawed and may be subjected to an extraction procedure (e.g., liquid-liquid extraction with an organic solvent) to isolate the organic acids.[12]

    • The extracted samples are then derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis:

    • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the column stationary phase.

    • Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer for identification and quantification based on their mass spectra.

Synthesis

Detailed information on the synthesis of this compound is not publicly available. However, a key chiral intermediate required for its total chemical synthesis has been identified as (S)[1-(acetoxyl)-4-(3-phenyl)butyl]phosphonic acid diethyl ester.[7] This suggests a multi-step synthetic route involving the formation of this key building block.

Conclusion

This compound is a prodrug of the squalene synthase inhibitor BMS-187745, which showed potential as a cholesterol-lowering agent. While key physicochemical data and detailed experimental protocols are not widely available, the existing information provides a foundational understanding of its mechanism of action and pharmacokinetic/pharmacodynamic properties for researchers in the field of drug development. Further disclosure of its chemical structure and detailed synthetic and analytical procedures would be necessary for a complete technical assessment.

References

The Squalene Synthase Inhibitor BMS-188494: A Deep Dive into its Role in the Cholesterol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is a prodrug of the potent squalene (B77637) synthase inhibitor, BMS-187745. Squalene synthase (EC 2.5.1.21), also known as farnesyl-diphosphate farnesyltransferase, is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] By targeting this enzyme, this compound represents a strategic approach to lowering cholesterol levels, distinct from the mechanism of statins which inhibit HMG-CoA reductase, an earlier step in the pathway. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

This compound is converted in the body to its active form, BMS-187745, which competitively inhibits squalene synthase. This inhibition blocks the formation of squalene, a precursor to cholesterol, thereby reducing the endogenous synthesis of cholesterol.[1] A reduction in intracellular cholesterol levels is known to upregulate the expression of the LDL receptor on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.

Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. The inhibition of squalene synthase by BMS-187745 occurs downstream of the production of non-sterol isoprenoids, which are important for various cellular functions. This targeted inhibition is hypothesized to have a different side-effect profile compared to statins.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Catalyzed by NonSterol Non-Sterol Isoprenoids (e.g., Dolichol, Ubiquinone) FPP->NonSterol SqualeneSynthase Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol BMS188494 This compound (Prodrug) BMS187745 BMS-187745 (Active Inhibitor) BMS188494->BMS187745 Metabolic Conversion BMS187745->SqualeneSynthase Inhibits

This compound's inhibition point in cholesterol synthesis.

Quantitative Data

In Vitro Efficacy
CompoundTargetAssay SystempIC50IC50 (nM)Reference
RPR 107393 (and enantiomers)Squalene SynthaseRat liver microsomal-0.6 - 0.9[2]

Note: Data for the related squalene synthase inhibitor RPR 107393 is provided as a proxy for the in vitro potency of this class of compounds.

Preclinical Efficacy (In Vivo)

The following table summarizes the cholesterol-lowering effects of the squalene synthase inhibitor RPR 107393 in a relevant animal model, providing an indication of the potential efficacy of this compound.

Animal ModelCompoundDoseDurationEffect on Plasma CholesterolEffect on LDL CholesterolReference
MarmosetRPR 10739320 mg/kg b.i.d.1 week50% reduction-[2]
MarmosetRPR 107393 (R enantiomer)20 mg/kg q.d.7 days-50% reduction[2]
MarmosetRPR 107393 (S enantiomer)20 mg/kg q.d.7 days-43% reduction[2]
RatRPR 10739330 mg/kg p.o. b.i.d.2 days≤ 51% reduction in total serum cholesterol-[2]
Clinical Data (this compound)

A study in healthy male volunteers provides pharmacokinetic and pharmacodynamic insights.

Study PopulationDose of this compoundDurationKey Pharmacokinetic FindingsPharmacodynamic MarkerPharmacodynamic ResultsReference
45 healthy male volunteers10 mg/day2 weeksDose-independent bioavailability (F).Urinary excretion rate of farnesyl pyrophosphate metabolite (dioic acid).No significant change at doses < 100 mg for 4 weeks.[3]
25, 50, 100, or 200 mg/day4 weeksSimilar absorption rate constant (ka) across most dose groups.Pharmacodynamic model estimated IC50 = 4.1 µg/mL.[3]

Experimental Protocols

In Vitro Squalene Synthase Activity Assay (Microsomal)

This protocol is adapted from methods used to assess squalene synthase inhibitors.

Objective: To determine the inhibitory activity of a test compound (e.g., BMS-187745) on squalene synthase in a rat liver microsomal preparation.

Materials:

  • Rat liver microsomes

  • Test compound (BMS-187745)

  • [14C]-Farnesyl pyrophosphate (FPP)

  • NADPH

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Microsome Preparation: Prepare rat liver microsomes according to standard laboratory procedures.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture with the liver microsomes for a specified time at 37°C.

  • Initiation of Reaction: Start the reaction by adding [14C]-FPP to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Extraction: Extract the lipid-soluble products (including [14C]-squalene) with an organic solvent (e.g., hexane).

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Squalene_Synthase_Assay_Workflow Start Start Prepare Prepare Reaction Mixture (Buffer, NADPH, Test Compound) Start->Prepare AddMicrosomes Add Rat Liver Microsomes Prepare->AddMicrosomes PreIncubate Pre-incubate at 37°C AddMicrosomes->PreIncubate AddFPP Add [14C]-FPP to Initiate PreIncubate->AddFPP Incubate Incubate at 37°C AddFPP->Incubate Stop Stop Reaction with Acid Incubate->Stop Extract Extract Lipids with Hexane (B92381) Stop->Extract Quantify Quantify [14C]-Squalene (Scintillation Counting) Extract->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Workflow for in vitro squalene synthase activity assay.
Cholesterol Biosynthesis Assay in Cultured Cells

This protocol outlines a method to measure de novo cholesterol synthesis in cultured cells.[1][4]

Objective: To assess the effect of a test compound on the rate of cholesterol biosynthesis in a cell line (e.g., HepG2).

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium

  • Test compound

  • [14C]-Acetate

  • Lysis buffer

  • Organic solvents (e.g., chloroform (B151607), methanol)

  • Thin-layer chromatography (TLC) plate

  • Phosphorimager or scintillation counter

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Treatment: Treat the cells with the test compound at various concentrations for a specified period.

  • Radiolabeling: Add [14C]-acetate to the cell culture medium and incubate for a defined time (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the total lipids using a mixture of chloroform and methanol.

  • Separation of Lipids: Separate the different lipid species in the extract using thin-layer chromatography (TLC).

  • Quantification: Visualize and quantify the amount of [14C]-cholesterol on the TLC plate using a phosphorimager or by scraping the corresponding band and measuring radioactivity with a scintillation counter.

  • Data Analysis: Normalize the results to the total protein content of the cell lysate and calculate the percentage of inhibition of cholesterol biosynthesis.

Measurement of Plasma Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the quantitative analysis of cholesterol and other sterols in plasma.[5][6]

Objective: To accurately measure the concentration of cholesterol and its precursors in plasma samples from preclinical or clinical studies.

Materials:

  • Plasma samples

  • Internal standard (e.g., epicoprostanol (B1214048) or deuterated cholesterol)

  • Saponification reagent (e.g., ethanolic KOH)

  • Extraction solvent (e.g., hexane or cyclohexane)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To a known volume of plasma, add the internal standard.

  • Saponification: Add the saponification reagent and heat the sample to hydrolyze cholesteryl esters to free cholesterol.

  • Extraction: After cooling, extract the non-saponifiable lipids (including sterols) with the extraction solvent.

  • Derivatization: Evaporate the solvent and derivatize the sterols to make them more volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The sterols are separated on the GC column and detected by the mass spectrometer.

  • Quantification: Identify and quantify the sterols based on their retention times and mass spectra, using the internal standard for calibration.

Conclusion

This compound, through its active metabolite BMS-187745, presents a targeted approach to inhibiting cholesterol biosynthesis by acting on squalene synthase. The available preclinical data on related compounds suggest a significant potential for lowering plasma and LDL cholesterol. While clinical data in hypercholesterolemic patients is not extensively published, the mechanism of action is well-established and offers a promising alternative or complementary therapy to existing lipid-lowering agents. The experimental protocols provided herein offer a framework for the continued investigation and characterization of squalene synthase inhibitors in the context of drug discovery and development.

References

In Vitro Profile of BMS-188494: A Technical Guide to a Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is a prodrug that undergoes in vivo conversion to its active form, BMS-187745. This active metabolite is a potent inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, BMS-187745 effectively blocks the conversion of farnesyl pyrophosphate to squalene, a key precursor to cholesterol. This document provides a comprehensive overview of the in vitro studies conducted on this compound and its active form, BMS-187745, to elucidate its mechanism of action, potency, and safety profile at the cellular level.

Mechanism of Action

BMS-187745 exerts its pharmacological effect by inhibiting squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis. This inhibition leads to a reduction in the synthesis of squalene and, consequently, a decrease in the production of cholesterol.

Quantitative In Vitro Data

The in vitro activity of BMS-187745 has been characterized in enzymatic assays. The following table summarizes the available quantitative data.

CompoundAssay TypeSystemParameterValue
BMS-187745Squalene Synthase InhibitionRat Liver MicrosomespIC505.16
BMS-187745Squalene Synthase InhibitionRat Liver MicrosomesIC50~6.9 µM

In Vitro Toxicology Studies

The cytotoxic potential of this compound and its active metabolite, BMS-187745, has been evaluated in neonatal rat skeletal muscle cell cultures.

CompoundCell LineObservation
This compoundNeonatal Rat Skeletal Muscle CellsInduced irreversible, minimal cytotoxicity at close to maximum soluble concentrations.[1]
BMS-187745Neonatal Rat Skeletal Muscle CellsInduced irreversible, minimal cytotoxicity at close to maximum soluble concentrations.[1]

Experimental Protocols

Squalene Synthase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against squalene synthase using rat liver microsomes.

1. Preparation of Rat Liver Microsomes:

  • Homogenize fresh rat liver tissue in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose).

  • Perform differential centrifugation to isolate the microsomal fraction.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Assay Reaction Mixture:

  • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing necessary cofactors such as NADPH and MgCl2.

  • Add the test compound (e.g., BMS-187745) at various concentrations.

  • Pre-incubate the microsomes with the test compound for a specified time.

3. Initiation of Reaction:

  • Start the enzymatic reaction by adding the substrate, radiolabeled farnesyl pyrophosphate (e.g., [3H]FPP).

4. Incubation and Termination:

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

5. Product Extraction and Analysis:

  • Extract the lipid-soluble products, including squalene, into the organic phase.

  • Separate the products using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled squalene formed using liquid scintillation counting.

6. Data Analysis:

  • Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Myotoxicity Assay in Neonatal Rat Skeletal Muscle Cells

This protocol is based on the study evaluating the myotoxicity of this compound and BMS-187745.[1]

1. Cell Culture:

  • Isolate primary skeletal muscle cells from neonatal rats.

  • Culture the cells in a suitable growth medium to allow for differentiation into myotubes.

2. Compound Treatment:

  • Expose the differentiated myotube cultures to various concentrations of this compound or BMS-187745.

3. Endpoint Evaluation:

  • Protein Synthesis: Measure the incorporation of [3H]leucine into cellular proteins.[1]

  • Cell Loss: Determine the total cellular protein content.[1]

  • Membrane Integrity: Measure the activity of intra- and extracellular lactate (B86563) dehydrogenase (LDH).[1]

  • Cholesterol Biosynthesis: Assess the incorporation of [14C]acetate into cholesterol.[1]

  • Morphology: Visually inspect the cells for any morphological changes using microscopy.[1]

4. Data Analysis:

  • Compare the results from the treated cells to those of vehicle-treated control cells to assess the cytotoxic effects of the compounds.

Signaling Pathway and Experimental Workflow Visualizations

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Multiple Steps Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps BMS187745 BMS-187745 BMS187745->Squalene Inhibits

Caption: Inhibition of the Cholesterol Biosynthesis Pathway by BMS-187745.

Myotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_endpoints Endpoint Analysis A Isolate & Culture Neonatal Rat Skeletal Muscle Cells B Differentiate into Myotubes A->B C Expose Myotubes to This compound / BMS-187745 B->C D Protein Synthesis ([3H]leucine incorporation) C->D E Cell Loss (Total Protein) C->E F Membrane Integrity (LDH Assay) C->F G Cholesterol Biosynthesis ([14C]acetate incorporation) C->G H Morphology (Microscopy) C->H

Caption: Workflow for the In Vitro Myotoxicity Assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-188494 is a notable prodrug that, upon administration, is converted to its active form, BMS-187745. This active compound is a potent inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, BMS-187745 effectively blocks the conversion of farnesyl pyrophosphate to squalene, a key precursor to cholesterol. This guide provides a comprehensive overview of this compound and its related compounds, detailing their mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation.

Introduction: The Role of Squalene Synthase in Cholesterol Biosynthesis

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex cascade of enzymatic reactions known as the mevalonate (B85504) pathway. Squalene synthase (SQS) catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is subsequently reduced to squalene.[1] The strategic position of SQS in this pathway makes it an attractive target for the development of cholesterol-lowering therapies. Inhibition of SQS is anticipated to offer a more specific intervention with potentially fewer side effects compared to upstream inhibitors like statins, which affect the synthesis of other essential isoprenoid molecules.[2]

This compound and BMS-187745: A Prodrug and its Active Inhibitor

This compound was developed as a prodrug to improve the oral bioavailability of its active form, BMS-187745.[3] BMS-187745 is a potent inhibitor of squalene synthase, belonging to the class of α-phosphonosulfonic acids.[4] The chemical structures of both compounds are presented below.

This compound: (Structure not publicly available in detail) - A prodrug ester of BMS-187745.

BMS-187745: An α-phosphonosulfonate derivative.

Quantitative Data: Inhibitory Potency of BMS-187745 and its Enantiomers

The inhibitory activity of squalene synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). For BMS-187745, the stereochemistry at the α-carbon bearing the phosphonate (B1237965) and sulfonate groups is critical for its biological activity. The (S)-enantiomer of BMS-187745 is significantly more potent than the (R)-enantiomer, highlighting a specific chiral recognition by the squalene synthase enzyme.[5]

CompoundEnantiomerTarget EnzymeIC50 (nM)[5]
BMS-187745 (S)Rat Microsomal Squalene Synthase68
BMS-187745 (R)Rat Microsomal Squalene Synthase1120

Signaling Pathway and Mechanism of Action

BMS-187745 exerts its cholesterol-lowering effect by directly inhibiting squalene synthase. This inhibition blocks the synthesis of squalene and, consequently, the downstream production of cholesterol. The accumulation of the substrate, farnesyl pyrophosphate, may lead to its conversion to other metabolites, such as dioic acid, which can be measured in urine as a pharmacodynamic marker of target engagement.[6]

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Site of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Synthase Squalene Synthase Farnesyl Pyrophosphate (FPP)->Squalene Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol Squalene Synthase->Squalene Catalyzes BMS-187745 BMS-187745 BMS-187745->Squalene Synthase Inhibits

Caption: Inhibition of Squalene Synthase by BMS-187745 in the Cholesterol Biosynthesis Pathway.

Experimental Protocols

The evaluation of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and pharmacokinetic properties.

Squalene Synthase Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the activity of squalene synthase.

Objective: To determine the IC50 value of a test compound against squalene synthase.

Materials:

  • Microsomal fraction containing squalene synthase (e.g., from rat liver).

  • [³H]-Farnesyl pyrophosphate (FPP) as the substrate.

  • NADPH as a cofactor.

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing MgCl₂, NaF, and dithiothreitol).

  • Test compounds (e.g., BMS-187745) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the microsomal enzyme preparation.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding [³H]-FPP.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

  • Extract the lipid-soluble products, including [³H]-squalene.

  • Quantify the amount of [³H]-squalene formed using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Cholesterol Biosynthesis Assay

This assay assesses the ability of a compound to inhibit cholesterol synthesis in a cellular context.[7]

Objective: To measure the inhibition of de novo cholesterol synthesis in a cell line (e.g., HepG2).

Materials:

  • Human hepatoma cell line (HepG2).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

  • [¹⁴C]-Acetate as a radiolabeled precursor.

  • Test compounds.

  • Lysis buffer.

  • Solvents for lipid extraction (e.g., hexane/isopropanol).

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Phosphorimager or scintillation counter.

Procedure:

  • Culture HepG2 cells in multi-well plates until they reach a suitable confluency.

  • Pre-incubate the cells with the test compound at various concentrations for a specified time.

  • Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for the synthesis of radiolabeled cholesterol.

  • Wash the cells and lyse them.

  • Extract the total lipids from the cell lysate.

  • Separate the different lipid species, including cholesterol, using TLC.

  • Visualize and quantify the amount of [¹⁴C]-cholesterol using a phosphorimager or by scraping the corresponding band and using a scintillation counter.

  • Determine the IC50 value for the inhibition of cholesterol synthesis.

Experimental Workflow

The development and evaluation of novel squalene synthase inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound_Library Compound_Library Enzymatic_Assay Enzymatic_Assay Compound_Library->Enzymatic_Assay Hit_Identification Hit_Identification Enzymatic_Assay->Hit_Identification SAR_Studies SAR_Studies Hit_Identification->SAR_Studies Lead Compounds Cellular_Assays Cellular_Assays SAR_Studies->Cellular_Assays ADME_Tox ADME_Tox Cellular_Assays->ADME_Tox In_Vivo_Efficacy In_Vivo_Efficacy ADME_Tox->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics In_Vivo_Efficacy->Pharmacokinetics Safety_Pharmacology Safety_Pharmacology Pharmacokinetics->Safety_Pharmacology

Caption: A typical workflow for the discovery and development of squalene synthase inhibitors.

Structure-Activity Relationships (SAR)

While a comprehensive SAR table for a wide range of this compound analogs is not publicly available, the significant difference in potency between the (S) and (R) enantiomers of BMS-187745 provides a key insight. The 16-fold higher potency of the (S)-enantiomer suggests that the spatial arrangement of the phosphonate and sulfonate groups is crucial for optimal binding to the active site of squalene synthase.[5] This indicates that the enzyme's binding pocket has a specific stereochemical preference, likely involving distinct interactions with the two acidic moieties. Further SAR studies would typically involve modifications to the linker between the acidic head group and the lipophilic tail, as well as variations in the lipophilic tail itself, to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound and its active form, BMS-187745, represent a significant advancement in the development of squalene synthase inhibitors for the management of hypercholesterolemia. The high potency and stereospecificity of BMS-187745 underscore the potential of targeting this key enzyme. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of novel and improved squalene synthase inhibitors. Further exploration of the structure-activity relationships within this class of compounds will be instrumental in designing the next generation of cholesterol-lowering therapies.

References

Target Identification for BMS-188494: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is a prodrug that is metabolically converted to its active form, BMS-187745. This technical guide provides a comprehensive overview of the target identification and characterization of this compound, focusing on its mechanism of action as a potent inhibitor of cholesterol biosynthesis. The primary target of the active metabolite, BMS-187745, is farnesyl-diphosphate farnesyltransferase, more commonly known as squalene (B77637) synthase. This enzyme catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway, making it an attractive target for hypercholesterolemia therapies. This document details the quantitative data associated with its inhibitory activity, outlines relevant experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of the active form of this compound, BMS-187745, has been quantified against its target, squalene synthase. The following table summarizes the available in vitro efficacy data.

CompoundTargetAssay SystemParameterValueReference
BMS-187745Squalene SynthaseRat microsomal SQSpIC505.16[1]
BMS-187745Squalene SynthaseHealthy Volunteers (in vivo)IC504.1 µg/mL[1]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Core Target: Squalene Synthase

BMS-187745 acts as a competitive inhibitor of squalene synthase (EC 2.5.1.21). This enzyme is a key player in the mevalonate (B85504) pathway, responsible for the catalytic conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate (PSPP) and its subsequent reduction to squalene. This is the first committed step toward cholesterol biosynthesis.[2] Inhibition of squalene synthase by BMS-187745 leads to a reduction in the de novo synthesis of cholesterol.

Signaling Pathway: Cholesterol Biosynthesis and its Regulation

The activity of squalene synthase is intricately linked to the cellular cholesterol homeostasis, which is primarily regulated by the Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol synthesis and uptake, including the gene for squalene synthase (FDFT1).[3][4] By inhibiting squalene synthase, BMS-187745 disrupts this pathway, leading to a decrease in cholesterol production.

Experimental_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis cluster_data Data Analysis node1 Prepare Reaction Mixture (Buffer, NADPH, Microsomes) node2 Add BMS-187745 (or vehicle control) node1->node2 node3 Pre-incubate at 37°C node2->node3 node4 Initiate with [14C]-FPP node3->node4 node5 Incubate at 37°C node4->node5 node6 Quench Reaction node5->node6 node7 Lipid Extraction node6->node7 node8 TLC Separation node7->node8 node9 Quantify Radioactivity node8->node9 node10 Calculate % Inhibition node9->node10 node11 Determine IC50 node10->node11

References

BMS-188494: A Technical Review of a Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494 is the prodrug of BMS-187745, a potent inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. Developed by Bristol-Myers Squibb, this compound represents a therapeutic strategy for hypercholesterolemia by targeting a key step in cholesterol production. This technical guide provides a comprehensive review of the literature on this compound and its active form, BMS-187745, focusing on its history, mechanism of action, and preclinical and clinical findings.

History and Discovery

This compound emerged from the broader research and development efforts in the late 20th century to find alternatives to HMG-CoA reductase inhibitors (statins) for managing hypercholesterolemia. The rationale was to target a more downstream and committed step in the cholesterol biosynthesis pathway, potentially avoiding some of the side effects associated with statins. Bristol-Myers Squibb was a key player in the exploration of squalene synthase inhibitors. The development of this compound as a prodrug was a strategic approach to improve the oral bioavailability of the active compound, BMS-187745.

Mechanism of Action

This compound is readily converted in the body to its active form, BMS-187745. This active metabolite inhibits the enzyme squalene synthase. Squalene synthase catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] By blocking this step, BMS-187745 effectively reduces the de novo synthesis of cholesterol.[1]

A significant consequence of squalene synthase inhibition is the accumulation of FPP. This accumulation leads to an increased formation and urinary excretion of FPP metabolites, such as dioic acids.[2][3] The measurement of these metabolites has been used as a pharmacodynamic marker of squalene synthase inhibition in clinical studies.[2]

Signaling Pathway

Cholesterol_Biosynthesis_Inhibition cluster_0 Mevalonate Pathway cluster_1 Sterol Biosynthesis HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Dioic Acids (in urine) Dioic Acids (in urine) Farnesyl Pyrophosphate (FPP)->Dioic Acids (in urine) Metabolism Cholesterol Cholesterol Squalene->Cholesterol BMS-187745 BMS-187745 Squalene Synthase Squalene Synthase BMS-187745->Squalene Synthase Inhibition

Caption: Inhibition of Squalene Synthase by BMS-187745 in the Cholesterol Biosynthesis Pathway.

Preclinical and Clinical Data

Pharmacokinetics in Healthy Volunteers

A double-blind, placebo-controlled, ascending multiple-dose study was conducted in 45 healthy male volunteers to evaluate the pharmacokinetics and pharmacodynamics of BMS-187745 administered as its prodrug, this compound.[2] Participants received daily oral doses of 10 mg for two weeks, or 25, 50, 100, or 200 mg for four weeks.[2]

ParameterValueReference
Bioavailability (F)Similar across all dose levels[2]
Absorption Rate Constant (ka)Similar across all dose groups (except for a slightly higher value in the 50 mg group)[2]
Pharmacodynamics in Healthy Volunteers

The pharmacodynamic effect was assessed by measuring the change in the urinary excretion rate of a farnesyl pyrophosphate metabolite (dioic acid).[2] An indirect pharmacodynamic response model was used to describe the effect.[2]

ParameterValueUnitReference
Threshold Concentration (CT)3.9µg/mL[2]
Elimination Rate Constant (kout)0.47hr⁻¹[2]
In vivo IC504.1µg/mL[2]
Maximum Inhibitory Effect (Imax)1.0-[2]

Note: The IC50 value presented here is from an in vivo pharmacodynamic model and represents the concentration of BMS-187745 in plasma that produces 50% of the maximum inhibition of the pharmacodynamic marker.

In Vitro Myotoxicity Studies

An in vitro study was conducted to compare the myotoxic potential of squalene synthase inhibitors (BMS-187745 and this compound) with HMG-CoA reductase inhibitors.[1] The study used neonatal rat skeletal muscle cultures.[1]

EndpointSqualene Synthase Inhibitors (BMS-187745/BMS-188494)HMG-CoA Reductase InhibitorsReference
Myotoxicity Minimal and irreversible cytotoxicity only at near-maximum soluble concentrationsReversible inhibition of protein synthesis and loss of myotubes[1]
Effect on Cholesterol Synthesis InhibitionInhibition[1]

These results suggest that the myotoxicity associated with HMG-CoA reductase inhibitors is likely due to the depletion of metabolites other than squalene, and that inhibiting cholesterol synthesis at the level of squalene synthase does not induce the same myotoxic effects in vitro.[1]

Experimental Protocols

Clinical Trial in Healthy Volunteers: Pharmacokinetic and Pharmacodynamic Assessment
  • Study Design: A double-blind, placebo-controlled, parallel-group, ascending, multiple-dose study in 45 healthy male volunteers.[2]

  • Dosing: Daily oral doses of this compound at 10 mg for 2 weeks, or 25, 50, 100, or 200 mg for 4 weeks.[2]

  • Pharmacokinetic Analysis: Plasma concentrations of BMS-187745 were measured over time. The absorption rate constant (ka) and bioavailability (F) were estimated by fitting the concentration-time data to a biexponential function with a first-order absorption rate.[2]

  • Pharmacodynamic Analysis: The urinary excretion rate of a farnesyl pyrophosphate metabolite (dioic acid) was measured as a pharmacodynamic marker.[2] An indirect pharmacodynamic response model with a threshold concentration was used to analyze the data.[2]

Clinical_Trial_Workflow Healthy Volunteers Healthy Volunteers Dosing with this compound Dosing with this compound Healthy Volunteers->Dosing with this compound Plasma Sampling Plasma Sampling Dosing with this compound->Plasma Sampling Pharmacokinetics Urine Sampling Urine Sampling Dosing with this compound->Urine Sampling Pharmacodynamics Measure BMS-187745 Concentration Measure BMS-187745 Concentration Plasma Sampling->Measure BMS-187745 Concentration Measure Dioic Acid Excretion Measure Dioic Acid Excretion Urine Sampling->Measure Dioic Acid Excretion Pharmacokinetic Modeling (ka, F) Pharmacokinetic Modeling (ka, F) Measure BMS-187745 Concentration->Pharmacokinetic Modeling (ka, F) Pharmacodynamic Modeling (CT, kout, IC50, Imax) Pharmacodynamic Modeling (CT, kout, IC50, Imax) Measure Dioic Acid Excretion->Pharmacodynamic Modeling (CT, kout, IC50, Imax)

Caption: Workflow for the Clinical Pharmacokinetic and Pharmacodynamic Study of this compound.

In Vitro Myotoxicity Assay
  • Cell Culture: Neonatal rat skeletal muscle cultures were used.[1]

  • Treatment: Cells were exposed to BMS-187745 and its prodrug this compound.[1]

  • Endpoints:

    • Protein Synthesis: Measured by the incorporation of [³H]leucine.[1]

    • Membrane Integrity: Assessed by measuring intra- and extracellular lactate (B86563) dehydrogenase (LDH) activity.[1]

    • Cholesterol Biosynthesis: Determined by the incorporation of [¹⁴C]acetate.[1]

    • Morphology: Cellular morphology was visually assessed.[1]

Myotoxicity_Assay_Workflow Neonatal Rat Skeletal Muscle Cells Neonatal Rat Skeletal Muscle Cells Treatment with BMS-187745/188494 Treatment with BMS-187745/188494 Neonatal Rat Skeletal Muscle Cells->Treatment with BMS-187745/188494 Protein Synthesis Assay ([3H]leucine) Protein Synthesis Assay ([3H]leucine) Treatment with BMS-187745/188494->Protein Synthesis Assay ([3H]leucine) LDH Assay (Membrane Integrity) LDH Assay (Membrane Integrity) Treatment with BMS-187745/188494->LDH Assay (Membrane Integrity) Cholesterol Synthesis Assay ([14C]acetate) Cholesterol Synthesis Assay ([14C]acetate) Treatment with BMS-187745/188494->Cholesterol Synthesis Assay ([14C]acetate) Measure Myotoxicity Measure Myotoxicity Protein Synthesis Assay ([3H]leucine)->Measure Myotoxicity LDH Assay (Membrane Integrity)->Measure Myotoxicity Measure Target Engagement Measure Target Engagement Cholesterol Synthesis Assay ([14C]acetate)->Measure Target Engagement

Caption: Experimental Workflow for the In Vitro Myotoxicity Assessment of this compound.

Conclusion

This compound, as a prodrug of the squalene synthase inhibitor BMS-187745, represents a targeted approach to lowering cholesterol by inhibiting a key, committed step in its biosynthesis. Clinical data in healthy volunteers have demonstrated its pharmacokinetic and pharmacodynamic profile, establishing proof of mechanism. Furthermore, preclinical in vitro studies suggest a favorable myotoxicity profile compared to HMG-CoA reductase inhibitors. While the development of many squalene synthase inhibitors was discontinued (B1498344) for various reasons, the study of compounds like this compound has provided valuable insights into the biology of cholesterol metabolism and the potential for alternative therapeutic strategies for hypercholesterolemia. Further research in this area could build upon these foundational studies to develop novel and safer lipid-lowering agents.

References

Methodological & Application

Application Notes and Protocols for TGF-β Receptor I Kinase Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-beta (TGF-β) signaling is a critical pathway regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer progression and fibrosis. In the canonical pathway, TGF-β ligand binding to the type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] This activation of TβRI kinase initiates downstream signaling through the phosphorylation of SMAD2 and SMAD3.[2][3] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3]

Small molecule inhibitors targeting the ATP-binding site of the TβRI kinase are invaluable tools for studying TGF-β signaling and hold significant therapeutic promise. Due to the limited public information available for BMS-188494, this document provides a detailed experimental protocol using well-characterized and widely used TβRI inhibitors, such as SB-431542 and Galunisertib (B1674415) (LY2157299) , as representative examples. These protocols are intended to serve as a comprehensive guide for investigating the effects of TβRI inhibitors in in vitro cell culture experiments.

Mechanism of Action

TGF-β Receptor I (TβRI/ALK5) inhibitors are small molecules that act as competitive inhibitors of the ATP-binding site within the kinase domain of ALK5.[4] By preventing ATP binding, these inhibitors block the autophosphorylation and activation of ALK5, thereby inhibiting the subsequent phosphorylation of downstream signaling mediators, SMAD2 and SMAD3.[5][6] This effectively abrogates the canonical TGF-β signaling cascade. Some inhibitors may also show activity against other highly related ALK family members, such as ALK4 and ALK7.[7][8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative TβRI inhibitors.

Table 1: In Vitro Inhibitory Activity of SB-431542

TargetAssay TypeCell Line/SystemIC50 (nM)Reference
ALK5Kinase AssayRecombinant Human ALK594[7]
ALK4Kinase AssayRecombinant Human ALK4140[8]
TGF-β-induced Collagen Iα1 mRNAGene ExpressionA498 cells60[7]
TGF-β-induced PAI-1 mRNAGene ExpressionA498 cells50[7]
TGF-β-induced Fibronectin ProteinProtein ExpressionA498 cells22[7]

Table 2: In Vitro Inhibitory Activity of Galunisertib (LY2157299)

TargetAssay TypeCell Line/SystemIC50 (nM)Reference
TGFβRI (ALK5)Kinase Autophosphorylation AssayRecombinant Human ALK5 (T204D)51[9]
TGFβRI (ALK5)Kinase Binding AssayRecombinant Human ALK556[10]
TGF-β-stimulated p3TP-Lux ReporterReporter Gene AssayMv1Lu cells251[9]
TGF-β-stimulated ProliferationProliferation AssayNIH3T3 fibroblasts396[9]
TGF-β-induced pSMAD2Phosphorylation AssayMv1Lu cells176[9]
Cell ProliferationMTT AssayOvarian Cancer & CAF cells100,000 - 400,000[6]

Table 3: In Vitro Inhibitory Activity of RepSox

TargetAssay TypeCell Line/SystemIC50 (nM)Reference
ALK5Autophosphorylation AssayRecombinant ALK54[11][12][13][14]
ALK5Binding AssayHepG2 cells23[12][13][15]
TGF-β Cellular AssayCellular AssayHepG2 cells18[15]

Experimental Protocols

General Cell Culture and Reagent Preparation
  • Cell Lines: Select appropriate cell lines based on the research question. Many cancer cell lines (e.g., A549 lung carcinoma, PANC-1 pancreatic cancer, various glioma cell lines) and fibroblast cell lines (e.g., NIH-3T3) are responsive to TGF-β.[5][7][9]

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the TβRI inhibitor in dimethyl sulfoxide (B87167) (DMSO).[7] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle controls) and is typically ≤ 0.1% to minimize solvent toxicity.

Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the effect of TβRI inhibitors on cell viability and proliferation.

Materials:

  • Selected cell line

  • 96-well clear or opaque-walled microplates

  • Complete cell culture medium

  • TβRI inhibitor stock solution (e.g., SB-431542 or Galunisertib)

  • Recombinant Human TGF-β1 (optional, to assess inhibition of TGF-β-induced effects)

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for vehicle control)

  • Solubilization buffer (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.

  • Cell Attachment: Incubate the plate overnight at 37°C to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of the TβRI inhibitor in the complete culture medium.

    • (Optional) If assessing the inhibition of TGF-β-induced effects, prepare media with and without a fixed concentration of TGF-β1 (e.g., 5 ng/mL).[16]

    • Aspirate the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]

  • Assay Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

      • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Phospho-SMAD2/3

This protocol assesses the direct inhibitory effect of TβRI inhibitors on the phosphorylation of SMAD2 and SMAD3.

Materials:

  • Selected cell line

  • 6-well plates

  • Complete cell culture medium

  • TβRI inhibitor stock solution

  • Recombinant Human TGF-β1

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3, anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow them to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours or overnight, if necessary, to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the TβRI inhibitor or vehicle control for 1-2 hours.[6]

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[6] Include an unstimulated control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-40 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2/3) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • (Optional) The membrane can be stripped and re-probed with antibodies for total SMAD2/3 and a loading control to ensure equal protein loading.

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Proliferation, Migration, etc.) SMAD_complex->Transcription Translocates Inhibitor TβRI Inhibitor (e.g., SB-431542) Inhibitor->TBRI Inhibits ATP Binding

Caption: Canonical TGF-β signaling pathway and the point of inhibition by TβRI kinase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Seed cells in plates) Treatment 2. Treatment (Add TβRI inhibitor and/or TGF-β) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot 3b. Western Blot (for p-SMAD2/3) Treatment->Western_Blot IC50_Calc 4a. IC50 Calculation (Dose-response curves) Viability_Assay->IC50_Calc Band_Quant 4b. Band Quantification (Densitometry) Western_Blot->Band_Quant

Caption: General experimental workflow for evaluating TβRI inhibitors in cell culture.

References

Application Notes and Protocols for the Use of Small Molecule PD-1/PD-L1 Inhibitors (BMS-1/BMS-202) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information is available for a compound specifically designated "BMS-188494". The following application notes and protocols are based on publicly available data for closely related and well-documented Bristol Myers Squibb (BMS) small molecule inhibitors of the PD-1/PD-L1 pathway, namely BMS-1 and BMS-202. These protocols and data should serve as a guide and may require optimization for specific experimental contexts.

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that play a crucial role in regulating T-cell activation and preventing autoimmune responses.[1] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and dysfunction.[1][2][3] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore anti-tumor immunity.[4][5] This document provides detailed protocols and data for the use of representative BMS small molecule PD-1/PD-L1 inhibitors in preclinical animal models.

Mechanism of Action

BMS small molecule inhibitors, such as BMS-202, function by binding to PD-L1 and inducing its dimerization. This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T cells. By blocking this interaction, the inhibitory signal to the T cell is removed, leading to the restoration of T-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[4][6]

Signaling Pathway Diagram

PD1_PDL1_Pathway cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction BMS_Inhibitor BMS Small Molecule Inhibitor (e.g., BMS-202) SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Activates SHP2->T_Cell_Activation Inhibits T_Cell_Exhaustion T-Cell Exhaustion SHP2->T_Cell_Exhaustion Leads to BMS_Inhibitor->PDL1

Caption: PD-1/PD-L1 signaling pathway and inhibition by BMS small molecules.

Data Presentation

In Vitro Activity of BMS PD-1/PD-L1 Inhibitors
CompoundAssayCell LineIC50 / EC50Reference
BMS-202 ProliferationSCC-3 (PD-L1 positive)15 µM[4][6]
ProliferationJurkat (anti-CD3 activated)10 µM[4][6]
BMS-1001 PD-1/PD-L1 Interaction-EC50 of 253 nM[7]
CytotoxicityModified CHO-K1EC50 of 33.4 µM[8]
BMS-1166 PD-1/PD-L1 Interaction-IC50 of 1.4 nM[9][10]
CytotoxicityModified CHO-K1EC50 of 40.5 µM[8]
In Vivo Efficacy of BMS-202 in a Mouse Lung Carcinoma Model[5]
Treatment GroupDose (mg/kg)Mean Tumor Weight (mg)Tumor Growth Inhibition (%)Increase in CD3+CD8+ T cells (%)
Control -609 ± 41.5-6.8
BMS-202 30371.88 ± 47.539.0Not specified
BMS-202 60Not specified50.126.2

Note: The study also reported a significant increase in pro-inflammatory cytokines (IFN-γ and TNF-α) and increased apoptosis rates in tumor cells with BMS-202 treatment.

Experimental Protocols

Protocol 1: General In Vivo Antitumor Efficacy Study

This protocol provides a general framework for evaluating the antitumor efficacy of a BMS small molecule PD-1/PD-L1 inhibitor in a syngeneic mouse model.

1. Animal Model and Cell Line

  • Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.

  • Tumor Cells: Syngeneic tumor cell lines such as CMT167 (lung carcinoma), MC38 (colon adenocarcinoma), or B16-F10 (melanoma) are suitable. If the inhibitor is specific to human PD-L1, use cell lines engineered to express human PD-L1 or utilize humanized PD-L1 knock-in mouse models.[11]

2. Tumor Cell Implantation

  • Culture tumor cells under standard conditions to logarithmic growth phase.

  • Harvest and resuspend cells in sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[11]

3. Inhibitor Formulation and Administration

  • Formulation: For oral gavage, inhibitors can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[11] For intraperitoneal (i.p.) injection, a solution in DMSO diluted with saline or a mixture of PEG300 and saline can be used.[11] A general formula for i.p. injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12]

  • Dosing: Based on preliminary studies or literature, select appropriate dose levels. For example, doses of 30 mg/kg and 60 mg/kg have been used for BMS-202.[5]

  • Administration:

    • Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.[11]

    • Administer the inhibitor and vehicle daily via the chosen route (e.g., oral gavage or i.p. injection).

4. Monitoring and Endpoint

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[11]

  • Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.[11]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised and weighed for final analysis.[11]

5. Pharmacodynamic Analysis (Optional)

  • At the study endpoint, tumors and spleens can be harvested for further analysis.

  • Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze immune cell populations (e.g., CD3+, CD4+, CD8+ T cells, regulatory T cells).[5]

  • Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α) in serum or tumor homogenates using ELISA or multiplex assays.[5]

  • Immunohistochemistry: Analyze the infiltration of immune cells into the tumor microenvironment.

Protocol 2: Voluntary Oral Administration

To minimize stress associated with oral gavage, voluntary oral administration can be employed.[13][14]

1. Jelly Preparation

  • Prepare a flavored gelatin solution. A common recipe involves dissolving gelatin and a non-caloric sweetener (e.g., Splenda) in water.[14]

  • The drug is incorporated into the jelly mixture at the desired concentration.[13]

2. Mouse Training

  • For several days prior to the experiment, train the mice to voluntarily consume the drug-free jelly.[13]

  • Present a small, pre-weighed amount of jelly to each mouse daily.

3. Dosing

  • On the treatment days, provide each mouse with a pre-weighed amount of the drug-containing jelly corresponding to the target dose based on the mouse's body weight.

Experimental Workflow Diagram

experimental_workflow start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implantation tumor_growth Allow Tumors to Grow (e.g., 50-100 mm³) tumor_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Daily Administration of BMS Inhibitor or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight (every 2-3 days) treatment->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, duration) monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia analysis Tumor Excision, Weight Measurement, & Pharmacodynamic Analysis euthanasia->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for BMS-188494 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration and dosage of BMS-188494, a prodrug of the squalene (B77637) synthase inhibitor BMS-187745, in mouse models. The information is intended to guide researchers in designing and executing preclinical studies.

Compound Information

CompoundDescription
This compound A prodrug that is converted in vivo to its active form, BMS-187745.
BMS-187745 A potent inhibitor of the enzyme squalene synthase.

Mechanism of Action: Squalene Synthase Inhibition

This compound, through its active metabolite BMS-187745, targets squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Squalene synthase catalyzes the first committed step in cholesterol formation. By inhibiting this enzyme, BMS-187745 effectively reduces the endogenous production of cholesterol.

Squalene Synthase Inhibition Pathway Mechanism of Action of this compound This compound This compound BMS-187745 (Active) BMS-187745 (Active) This compound->BMS-187745 (Active) In vivo conversion Squalene Synthase Squalene Synthase BMS-187745 (Active)->Squalene Synthase Inhibits Cholesterol Biosynthesis Cholesterol Biosynthesis Squalene Synthase->Cholesterol Biosynthesis Catalyzes Reduced Cholesterol Levels Reduced Cholesterol Levels Cholesterol Biosynthesis->Reduced Cholesterol Levels Leads to

Caption: Metabolic activation of this compound and subsequent inhibition of the cholesterol biosynthesis pathway.

Dosage and Administration in Mice

Table 1: Reference Dosage of Squalene Synthase Inhibitors in Rodent Models

CompoundSpeciesRoute of AdministrationDosageStudy Context
TAK-475 LDL Receptor Knockout MiceDiet Admixture~30 and 110 mg/kg/dayFamilial Hypercholesterolemia Model[1]
YM-53601 RatsOral32 mg/kg (ED50)Cholesterol Biosynthesis Inhibition[2]
YM-53601 HamstersOral50 mg/kg/day for 5 daysPlasma Triglyceride Reduction[2]

Based on this information, initial dose-finding studies for this compound in mice could explore a range of oral doses from 10 to 100 mg/kg/day .

Experimental Protocols

Preparation of Dosing Solutions

For oral administration, this compound can be formulated as a suspension or solution. A common vehicle for oral gavage in mice is a mixture of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in sterile water.

Protocol for Vehicle Preparation:

  • Weigh the required amount of methylcellulose.

  • Slowly add the methylcellulose to heated sterile water (approximately 60-70°C) while stirring continuously to ensure proper dispersion.

  • Once dispersed, cool the solution in an ice bath while continuing to stir until a clear, viscous solution is formed.

  • Add Tween 80 to the final concentration of 0.1% and mix thoroughly.

  • Store the vehicle at 4°C.

Protocol for Dosing Suspension Preparation:

  • Weigh the required amount of this compound.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while mixing to achieve the desired final concentration.

  • Ensure the suspension is homogenous before each administration.

Administration by Oral Gavage

Oral gavage is a precise method for delivering a specific dose of a compound directly into the stomach.

Experimental Workflow:

Oral Gavage Workflow Protocol for Oral Administration of this compound in Mice cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Calculate_Dose Calculate Dose (mg/kg) Prepare_Suspension Prepare this compound Suspension Calculate_Dose->Prepare_Suspension Select_Gavage_Needle Select Appropriate Gavage Needle Prepare_Suspension->Select_Gavage_Needle Restrain_Mouse Gently Restrain Mouse Select_Gavage_Needle->Restrain_Mouse Insert_Needle Insert Gavage Needle into Esophagus Restrain_Mouse->Insert_Needle Administer_Dose Administer Suspension Slowly Insert_Needle->Administer_Dose Monitor_Mouse Monitor for Adverse Effects Administer_Dose->Monitor_Mouse Return_to_Cage Return Mouse to Cage Monitor_Mouse->Return_to_Cage

Caption: Step-by-step workflow for the oral gavage administration of this compound in mice.

Detailed Protocol:

  • Animal Handling: Acclimatize mice to handling for several days before the experiment to minimize stress.

  • Dosage Calculation: Calculate the volume of the dosing suspension to be administered based on the individual mouse's body weight.

  • Restraint: Gently but firmly restrain the mouse to prevent movement and injury.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Ensure the needle does not enter the trachea.

  • Administration: Slowly administer the calculated volume of the suspension.

  • Post-Administration Monitoring: After administration, monitor the mouse for any signs of distress or adverse reactions.

Pharmacokinetic and Pharmacodynamic Considerations

  • Pharmacokinetics: this compound is a prodrug, and its conversion to the active form, BMS-187745, is a critical factor in its pharmacokinetic profile. Studies in rats have shown that the pharmacokinetic profiles of similar compounds can be determined following intravenous, oral, and intraperitoneal administration.

  • Pharmacodynamics: The primary pharmacodynamic effect of this compound is the reduction of cholesterol levels. It is important to measure total cholesterol, LDL, and HDL levels in plasma at various time points after administration to assess the efficacy and duration of action.

In Vitro Studies

Prior to extensive in vivo studies, in vitro experiments can provide valuable information on the compound's activity. One study utilized neonatal rat skeletal muscle cultures to assess the effects of this compound and BMS-187745 on myotoxicity.[3]

Logical Relationship for In Vitro Assessment:

In Vitro to In Vivo Translational Logic from In Vitro to In Vivo Studies In_Vitro_Assay In Vitro Cell-Based Assays (e.g., rat skeletal muscle cells) Mechanism_Confirmation Confirm Mechanism of Action (Squalene Synthase Inhibition) In_Vitro_Assay->Mechanism_Confirmation Toxicity_Screening Preliminary Toxicity Screening In_Vitro_Assay->Toxicity_Screening Dose_Range_Selection Inform In Vivo Dose Range Selection Mechanism_Confirmation->Dose_Range_Selection Toxicity_Screening->Dose_Range_Selection In_Vivo_Studies In Vivo Mouse Studies Dose_Range_Selection->In_Vivo_Studies

Caption: Logical progression from in vitro characterization to in vivo experimental design for this compound.

Conclusion

While specific dosage guidelines for this compound in mice are not publicly documented, a review of analogous squalene synthase inhibitors provides a rational basis for initiating preclinical studies. Researchers should begin with a dose-ranging study, guided by the data presented, to determine the optimal therapeutic window for this compound in their specific mouse model. Careful adherence to established protocols for drug formulation and administration is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Quantification of BMS-188494

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of the investigational compound BMS-188494.

Introduction

This compound is a compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides an overview of potential analytical methods, detailed experimental protocols, and data presentation guidelines to support research and development efforts involving this compound.

Due to the limited publicly available information specific to this compound, this guide presents generalized protocols for common analytical techniques used for small molecule drug quantification, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methodologies are based on established practices for similar pharmaceutical compounds and should be adapted and validated for the specific characteristics of this compound.

I. Analytical Methodologies

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. For the quantification of small molecules like this compound, HPLC with UV detection and LC-MS/MS are the most common and recommended techniques.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. When coupled with a UV detector, it can provide reliable and accurate measurements. A stability-indicating HPLC method is crucial to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical studies where low concentrations of the analyte are expected. This technique is particularly well-suited for complex biological matrices such as plasma, serum, and urine.

II. Experimental Protocols

The following are detailed, generalized protocols for the quantification of a small molecule compound like this compound. It is imperative that these methods are validated specifically for this compound to ensure they meet the required performance characteristics.

Protocol 1: Stability-Indicating Reversed-Phase HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (e.g., for tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer to a volumetric flask and add a suitable diluent.

    • Sonicate for a specified time to ensure complete dissolution of the drug.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The method should be validated according to ICH guidelines, including:

  • Specificity: Assessed by forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure no interference from degradation products.

  • Linearity: Determined by analyzing a series of at least five concentrations of the reference standard.

  • Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo matrix.

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis A Prepare Standard and Sample Solutions B Select Column and Initial Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate) B->C D Determine Detection Wavelength C->D E Perform Forced Degradation Studies D->E F Validate Specificity, Linearity, Accuracy, Precision, etc. E->F G Inject Samples and Acquire Data F->G H Process Data and Quantify this compound G->H

Caption: A typical workflow for developing and validating a stability-indicating HPLC method.

Protocol 2: LC-MS/MS Bioanalytical Method for Quantification in Human Plasma

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma.

1. Instrumentation and Analytical Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive or negative ESI, to be optimized for this compound.

  • MRM Transitions: The precursor ion (Q1) and product ion (Q3) masses for this compound and an internal standard (IS) need to be determined by infusion and optimization.

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) in an organic solvent.

  • Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with known concentrations of this compound.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

3. Method Validation Parameters:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), including:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Workflow for LC-MS/MS Bioanalytical Method:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with IS B Protein Precipitation A->B C Centrifugation B->C D Evaporation and Reconstitution C->D E Inject onto LC Column D->E F Mass Spectrometric Detection (MRM) E->F G Peak Integration F->G H Quantification using Calibration Curve G->H

Caption: A general workflow for the quantification of a drug in a biological matrix using LC-MS/MS.

III. Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: HPLC Method Validation Summary (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5 - 101.2%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 0.8%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Specificity No interference from degradantsPeak purity > 99%

Table 2: LC-MS/MS Bioanalytical Method Validation Summary (Hypothetical Data)

ParameterLLOQLQCMQCHQC
Nominal Conc. (ng/mL) 135080
Accuracy (% Bias) 5.2-3.11.5-0.8
Precision (% CV) 8.76.24.53.1
Matrix Effect (%) 95.298.196.597.3
Recovery (%) 88.991.590.289.7

(LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

IV. Signaling Pathways and Logical Relationships

As no specific signaling pathway information for this compound is publicly available, a generalized logical diagram for the drug development and analysis process is provided below.

DrugDev_Analysis cluster_dev Drug Development cluster_analysis Analytical Support A Compound Synthesis (this compound) B Preclinical Studies (In Vitro & In Vivo) A->B C Clinical Trials B->C F Sample Analysis (PK, TK, etc.) B->F C->F Requires Bioanalysis D Method Development (HPLC, LC-MS/MS) E Method Validation D->E E->F F->B F->C Provides Data

Caption: The interplay between drug development stages and analytical support.

Conclusion

The analytical methods and protocols outlined in this document provide a solid foundation for the quantitative analysis of this compound. It is crucial to emphasize that these are generalized procedures and must be rigorously developed, optimized, and validated for the specific compound and matrices of interest. Adherence to regulatory guidelines for method validation is essential to ensure the generation of reliable and reproducible data to support the drug development process. Further research into the specific physicochemical properties of this compound will enable the refinement of these analytical methodologies for optimal performance.

Application Notes and Protocols for BMS-188494 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of solutions of the squalene (B77637) synthase inhibitor, BMS-188494, and its active metabolite, BMS-187745. Stability considerations and methodologies for assessing solution stability are also discussed.

Introduction

This compound is a prodrug that is converted in vivo to its active form, BMS-187745, a potent inhibitor of squalene synthase. Proper preparation and handling of solutions of these compounds are critical for accurate and reproducible experimental results. These notes provide guidance on solvent selection, stock solution preparation, and storage, as well as general protocols for evaluating solution stability.

Solubility and Stock Solution Preparation

2.1. Solubility Data

BMS-187745 is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] For many non-polar small molecules, DMSO and ethanol (B145695) are common solvents for creating stock solutions.[1] It is a common practice to first dissolve the compound in an organic solvent like DMSO and then dilute it with an aqueous buffer for biological experiments. However, precipitation can occur upon dilution in aqueous solutions, so careful observation is necessary.

Table 1: Solubility of BMS-187745

SolventSolubilityReference
DMSOSoluble[1]

2.2. Protocol for Preparation of a 10 mM Stock Solution of BMS-187745 in DMSO

This protocol is based on the molecular weight of BMS-187745 (386.35 g/mol ).[1] The molecular weight of your specific batch should be confirmed from the certificate of analysis.

Materials:

  • BMS-187745 powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of BMS-187745 powder (e.g., 1 mg) using an analytical balance in a fume hood.

  • Solvent Addition: Based on the desired concentration and the amount of compound weighed, calculate the required volume of DMSO. To prepare a 10 mM stock solution from 1 mg of BMS-187745 (MW: 386.35), you would add 259 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the BMS-187745 powder.

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid in dissolution, but care should be taken to avoid degradation.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store the stock solutions as recommended in Section 3.

Table 2: Reconstitution Volumes for BMS-187745 (MW: 386.35 g/mol ) Stock Solutions in DMSO [1]

Desired ConcentrationVolume of DMSO to add for 1 mg of compoundVolume of DMSO to add for 5 mg of compoundVolume of DMSO to add for 10 mg of compound
1 mM2.59 mL12.94 mL25.88 mL
5 mM0.52 mL2.59 mL5.18 mL
10 mM0.26 mL1.29 mL2.59 mL
50 mM0.05 mL0.26 mL0.52 mL

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and BMS-187745 solutions.

3.1. Storage Recommendations

For the active metabolite BMS-187745, the following storage conditions are recommended.[1] It is advisable to follow similar storage conditions for the prodrug this compound.

  • Short-term (days to weeks): Store at 0 - 4°C.[1]

  • Long-term (months to years): Store at -20°C.[1]

Aqueous solutions of many small molecules are not recommended for storage for more than one day.

3.2. Factors Affecting Stability

The stability of a compound in solution can be influenced by several factors:

  • pH: The rate of degradation of many drugs is pH-dependent.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Light: Exposure to UV or visible light can cause photodegradation.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to degradation.

Experimental Protocol for Assessing Solution Stability

To determine the stability of this compound or BMS-187745 in a specific solvent or formulation, a stability study should be conducted. The following is a general protocol that can be adapted for this purpose.

4.1. Objective

To evaluate the stability of a this compound/BMS-187745 solution under defined conditions (e.g., solvent, temperature, pH) over a specified period.

4.2. Materials

  • Prepared stock solution of this compound or BMS-187745

  • The desired diluent (e.g., PBS, cell culture media)

  • HPLC or UPLC system with a suitable detector (e.g., UV/Vis)

  • Validated analytical method for the quantification of the compound

4.3. Procedure

  • Sample Preparation: Prepare the test solutions by diluting the stock solution to a known concentration in the desired diluent.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the test solution using a validated HPLC/UPLC method to determine the initial concentration.

  • Storage: Store the remaining test solutions under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if photostability is being assessed.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze it using the HPLC/UPLC method to determine the concentration of the compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time.

Visualizations

5.1. Signaling Pathway

This compound is a prodrug that is converted to BMS-187745, which inhibits the enzyme squalene synthase. This enzyme catalyzes a key step in the cholesterol biosynthesis pathway.

G cluster_pathway Cholesterol Biosynthesis Pathway Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Farnesyl Pyrophosphate Farnesyl Pyrophosphate Mevalonate->Farnesyl Pyrophosphate Multiple Steps Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps This compound This compound BMS-187745 BMS-187745 This compound->BMS-187745 In vivo conversion Squalene Synthase Squalene Synthase BMS-187745->Squalene Synthase Inhibits

Caption: Inhibition of Squalene Synthase by BMS-187745.

5.2. Experimental Workflow

The following diagram illustrates the general workflow for preparing a stock solution and performing a stability analysis.

G cluster_workflow Solution Preparation and Stability Workflow Start Start Weigh_Compound Weigh Compound Start->Weigh_Compound Add_Solvent Add Solvent (e.g., DMSO) Weigh_Compound->Add_Solvent Dissolve Dissolve (Vortex/Sonicate) Add_Solvent->Dissolve Stock_Solution Stock Solution Dissolve->Stock_Solution Store_Stock Store Stock Solution (-20°C) Stock_Solution->Store_Stock Dilute Dilute for Experiment/Stability Study Stock_Solution->Dilute Working_Solution Working Solution Dilute->Working_Solution Analyze_T0 Analyze (T=0) via HPLC Working_Solution->Analyze_T0 Store_Working Store under Test Conditions Working_Solution->Store_Working Analyze_Data Analyze Data & Determine Stability Analyze_T0->Analyze_Data Analyze_Timepoints Analyze at Time Points Store_Working->Analyze_Timepoints Analyze_Timepoints->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Solution Preparation and Stability Testing.

References

Application Notes and Protocols for Studying Lipid Metabolism with BMS-188494

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-188494, also known as BMS-309403, is a potent and selective small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1][2] FABP4 is a key intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages that plays a crucial role in fatty acid uptake, transport, and signaling. By competitively inhibiting the binding of fatty acids to the pocket of FABP4, this compound serves as a valuable tool for investigating the role of FABP4 in various physiological and pathophysiological processes related to lipid metabolism, including insulin (B600854) resistance, atherosclerosis, and inflammation.[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on fatty acid uptake, lipid accumulation in macrophages (foam cell formation), and cholesterol efflux.

Mechanism of Action

This compound is a biphenylazolo-oxyacetate compound that specifically targets the fatty acid-binding pocket of FABP4.[1] This competitive inhibition prevents the binding of endogenous long-chain fatty acids, thereby modulating downstream signaling pathways and cellular processes regulated by FABP4-mediated lipid trafficking. The inhibition of FABP4 by this compound has been shown to impact inflammatory responses, such as reducing the production of monocyte chemoattractant protein-1 (MCP-1) in macrophages, and to influence systemic lipid homeostasis.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell Line/SystemIC50 / KiReference
Human FABP4Fluorescent Ligand DisplacementRecombinant ProteinKi < 2 nM[1][2][5]
Mouse FABP4Fluorescent Ligand DisplacementRecombinant ProteinKi < 2 nM[5]
Human FABP3 (muscle)Fluorescent Ligand DisplacementRecombinant ProteinKi = 250 nM[1][2]
Human FABP5 (epidermal)Fluorescent Ligand DisplacementRecombinant ProteinKi = 350 nM[1][2]
MCP-1 ReleaseELISAPMA-differentiated THP-1 macrophagesIC50 ≈ 10-25 µM[4]

Table 2: In Vivo Effects of this compound in Mouse Models

Animal ModelDosing RegimenKey FindingsReference
Diet-Induced Obese (DIO) Mice3, 10, 30 mg/kg in diet for 8 weeksReduced plasma triglycerides and free fatty acids. No significant change in insulin or glucose tolerance.[6]
Diet-Induced Obese (DIO) Mice40 mg/kg via oral gavage for 4 weeksImproved glucose tolerance.[6]
Streptozotocin-induced Diabetic Mice40 mg/kg/day orally for 3 weeksAlleviated reduced blood glucose and inhibited lipid peroxidation and oxidative stress.[7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of FABP4 by this compound is thought to modulate the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in lipid metabolism and inflammation. This, in turn, can lead to a reduction in the expression of pro-inflammatory cytokines such as MCP-1.

BMS188494_Pathway cluster_cell Macrophage BMS This compound FABP4 FABP4 BMS->FABP4 Inhibits PPARg PPARγ FABP4->PPARg Modulates Activity FA Fatty Acids FA->FABP4 Binds to Inflammation Inflammatory Response (e.g., MCP-1 production) PPARg->Inflammation Regulates Transcription FA_ext Extracellular Fatty Acids FA_ext->FA Uptake

Caption: Proposed mechanism of this compound action in macrophages.

Experimental Protocols

Fluorescent Fatty Acid Uptake Assay

This protocol describes how to measure the effect of this compound on the uptake of long-chain fatty acids into cultured cells using a fluorescent fatty acid analog.

Materials:

  • Adherent cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes)

  • 96-well black, clear-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • Fluorescent fatty acid analog (e.g., BODIPY-C12)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free culture medium

  • Phosphate Buffered Saline (PBS)

  • Quenching solution (e.g., Trypan Blue or a commercial quencher)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment:

    • On the day of the assay, remove the culture medium and wash the cells once with warm PBS.

    • Add serum-free medium to each well and incubate for 1-2 hours to serum-starve the cells.

    • Prepare different concentrations of this compound in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

    • Remove the serum-free medium and add the this compound-containing medium or vehicle control to the respective wells. Incubate for 30-60 minutes at 37°C.

  • Fatty Acid Uptake:

    • Prepare the fatty acid uptake solution by complexing the fluorescent fatty acid analog with fatty acid-free BSA in serum-free medium.

    • Add the fatty acid uptake solution to each well and incubate for a predetermined time (e.g., 1-15 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.

  • Termination of Uptake and Fluorescence Measurement:

    • To stop the uptake, add a quenching solution to each well to quench the extracellular fluorescence.

    • Alternatively, rapidly wash the cells with ice-cold PBS to remove the extracellular fluorescent fatty acid.

    • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 485/515 nm for BODIPY).[3][8]

Macrophage Foam Cell Formation Assay

This protocol details the differentiation of THP-1 monocytes into macrophages and the subsequent induction of foam cell formation, followed by staining and quantification of lipid accumulation.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Oxidized low-density lipoprotein (oxLDL)

  • This compound (stock solution in DMSO)

  • Oil Red O staining solution

  • 60% Isopropanol (B130326)

  • Formalin (10%)

  • Microscope and imaging software (e.g., ImageJ)

Procedure:

  • THP-1 Differentiation:

    • Seed THP-1 cells in a suitable culture vessel (e.g., 24-well plate with coverslips) at a density of 1 x 10^5 cells/ml in complete RPMI-1640 medium.[9]

    • Induce differentiation by adding PMA to a final concentration of 50-100 ng/mL.[10][11][12]

    • Incubate for 48-72 hours at 37°C. The cells will become adherent and exhibit a macrophage-like morphology.

    • After differentiation, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.

  • Foam Cell Induction:

    • Treat the differentiated macrophages with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • Add oxLDL (e.g., 50 µg/mL) to the medium and incubate for 24-48 hours to induce lipid accumulation and foam cell formation.[9][13]

  • Oil Red O Staining and Quantification:

    • Wash the cells with PBS and fix with 10% formalin for 10-15 minutes.

    • Rinse with water and then with 60% isopropanol.

    • Stain with a freshly filtered Oil Red O working solution for 15-60 minutes.[9]

    • Wash with 60% isopropanol and then with water to remove excess stain.

    • Counterstain with hematoxylin (B73222) if desired.

    • Acquire images using a light microscope.

    • Quantify the lipid droplet area using ImageJ or similar software. Convert images to RGB stack, threshold the red channel to specifically select the Oil Red O stain, and measure the percentage of the stained area relative to the total cell area.[2][7][14][15]

Cholesterol Efflux Assay

This protocol describes a method to assess the effect of this compound on the ability of macrophages to efflux cholesterol to an acceptor protein.

Materials:

  • Differentiated macrophages (e.g., THP-1 or primary macrophages)

  • 24-well tissue culture plates

  • Fluorescently-labeled cholesterol (e.g., BODIPY-cholesterol or NBD-cholesterol)[4][5]

  • Cholesterol acceptor (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL))

  • This compound (stock solution in DMSO)

  • Serum-free medium

  • Cell lysis buffer

  • Fluorescence plate reader

Procedure:

  • Labeling Macrophages with Fluorescent Cholesterol:

    • Incubate differentiated macrophages with a medium containing the fluorescently-labeled cholesterol for 1-4 hours to allow for its incorporation into the cell membrane.[5]

    • Wash the cells with serum-free medium to remove the labeling medium.

    • Equilibrate the cells in serum-free medium for 1-18 hours.[1]

  • Cholesterol Efflux:

    • Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.

    • Remove the medium and add fresh serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).

    • Incubate for 4-6 hours to allow for cholesterol efflux.

  • Quantification of Efflux:

    • After the incubation period, collect the medium (supernatant) from each well.

    • Lyse the cells in each well with a cell lysis buffer.

    • Measure the fluorescence in the collected medium and the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of cholesterol efflux as follows: % Efflux = [Fluorescence(medium) / (Fluorescence(medium) + Fluorescence(cell lysate))] x 100[16]

Experimental Workflow Diagram

The following diagram outlines the general workflow for studying the effects of this compound on lipid metabolism in vitro.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., THP-1, 3T3-L1) start->cell_culture differentiation Macrophage Differentiation (for THP-1) cell_culture->differentiation If using THP-1 treatment Treatment with this compound (Dose-response) cell_culture->treatment If using other cell lines differentiation->treatment assay Perform Assay treatment->assay fatty_acid_uptake Fatty Acid Uptake Assay assay->fatty_acid_uptake foam_cell Foam Cell Formation Assay assay->foam_cell cholesterol_efflux Cholesterol Efflux Assay assay->cholesterol_efflux data_acquisition Data Acquisition (Fluorescence, Imaging) fatty_acid_uptake->data_acquisition foam_cell->data_acquisition cholesterol_efflux->data_acquisition data_analysis Data Analysis and Quantification data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for In Vivo Imaging: BMS-188494

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that BMS-188494, a prodrug of the squalene (B77637) synthase inhibitor BMS-187745, has not been utilized in published in vivo imaging studies. While the compound has been investigated for its role in cholesterol biosynthesis, there are currently no established protocols or application data for its use as an imaging agent.

This document will provide a detailed overview of this compound's known mechanism of action and discuss the broader context of in vivo imaging of lipid metabolism, a field where a tool like a radiolabeled squalene synthase inhibitor could theoretically be applied.

Introduction to this compound

This compound is an investigational drug developed by Bristol-Myers Squibb. It is a prodrug that is converted in the body to its active form, BMS-187745. The primary mechanism of action of BMS-187745 is the inhibition of squalene synthase.

Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol synthesis, the conversion of two molecules of farnesyl pyrophosphate into squalene. By inhibiting this enzyme, BMS-187745 blocks the production of cholesterol.

Signaling Pathway: Cholesterol Biosynthesis

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. Squalene synthase is a key regulatory point in this pathway.

Cholesterol_Biosynthesis Simplified Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol BMS188494 This compound (Prodrug) BMS187745 BMS-187745 (Active Inhibitor) BMS188494->BMS187745 Metabolic Conversion BMS187745->FPP Inhibits

Caption: Simplified diagram of the cholesterol biosynthesis pathway highlighting the role of squalene synthase and the inhibitory action of BMS-187745.

Potential for In Vivo Imaging (Theoretical)

While no studies have been published, a radiolabeled version of this compound or BMS-187745 could theoretically be used for in vivo imaging with techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). Such an imaging agent could be valuable for:

  • Assessing Squalene Synthase Expression: Visualizing and quantifying the levels of squalene synthase in various tissues in health and disease. This could be relevant in oncology, as some cancers exhibit altered lipid metabolism.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Non-invasively tracking the biodistribution, target engagement, and duration of action of squalene synthase inhibitors.

  • Drug Development: Aiding in the development of new drugs targeting this enzyme by providing a non-invasive biomarker of target engagement.

Experimental Protocols (General Framework for a Hypothetical Imaging Agent)

The following are generalized protocols that would need to be adapted and optimized for a hypothetical radiolabeled version of this compound.

Radiosynthesis of a Hypothetical [¹⁸F]this compound

This would be the first and most critical step. A suitable precursor molecule would need to be synthesized to allow for the incorporation of a positron-emitting radionuclide like Fluorine-18.

Radiosynthesis_Workflow Hypothetical Radiosynthesis Workflow cluster_synthesis Automated Synthesis Module Precursor This compound Precursor Reaction Nucleophilic Substitution Precursor->Reaction Fluoride [¹⁸F]Fluoride Fluoride->Reaction Purification HPLC Purification Reaction->Purification Formulation Sterile Formulation Purification->Formulation

Caption: A generalized workflow for the potential radiosynthesis of a PET tracer based on this compound.

Animal Model Preparation
  • Animal Strain: Depending on the research question, appropriate animal models would be selected (e.g., standard mouse or rat strains for biodistribution, or disease-specific models).

  • Acclimatization: Animals should be acclimatized to the facility for at least one week before the study.

  • Diet: A standard chow diet should be provided. For studies specifically investigating cholesterol metabolism, special diets may be required.

In Vivo PET/CT Imaging Protocol
  • Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

  • Tracer Administration: Administer the hypothetical radiotracer (e.g., 1-10 MBq) via tail vein injection.

  • Dynamic/Static Imaging:

    • Dynamic Imaging: For pharmacokinetic studies, acquire dynamic images immediately after injection for 60-120 minutes.

    • Static Imaging: For biodistribution studies, acquire static images at specific time points post-injection (e.g., 30, 60, 120 minutes).

  • Image Reconstruction and Analysis: Reconstruct images using appropriate algorithms and analyze regions of interest (ROIs) to determine tracer uptake in various organs.

Biodistribution Studies
  • Following the final imaging time point, euthanize the animals.

  • Dissect key organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor if applicable).

  • Weigh the tissues and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation (Hypothetical Data)

Quantitative data from such studies would typically be presented in tables to allow for easy comparison.

Table 1: Hypothetical Biodistribution of [¹⁸F]this compound in Healthy Mice (60 min post-injection)

OrganMean %ID/g ± SD
Blood1.5 ± 0.3
Heart2.1 ± 0.4
Lungs3.5 ± 0.6
Liver15.2 ± 2.1
Kidneys8.9 ± 1.5
Spleen2.8 ± 0.5
Muscle0.9 ± 0.2
Bone1.2 ± 0.3
Brain0.5 ± 0.1

Conclusion

Application Notes and Protocols: BMS-188494 and its Active Form BMS-187745 for Squalene Synthase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-188494 is a prodrug that is converted in vivo to its active form, BMS-187745.[1][2] BMS-187745 is an inhibitor of the enzyme squalene (B77637) synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase.[1][3][4] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, which involves the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[5][6] As this is a key step in the cholesterol biosynthesis pathway, inhibition of squalene synthase is a target for the development of antihyperlipidemic agents.[7] These application notes provide a detailed protocol for determining the inhibitory activity of compounds such as BMS-187745 against squalene synthase.

Data Presentation

The inhibitory potency of BMS-187745 against squalene synthase has been determined in various studies. The following table summarizes the reported quantitative data.

CompoundParameterValueSpecies/SystemReference
BMS-187745IC504.1 µg/mLHealthy Volunteers (in vivo)[4]
BMS-187745pIC505.16Rat Microsomal Squalene Synthase[8]

Experimental Protocols

A continuous spectrophotometric assay is a common method for determining squalene synthase activity by monitoring the consumption of a cofactor, such as NADPH.[9] The following protocol is a general method that can be adapted for the characterization of squalene synthase inhibitors like BMS-187745.

Materials and Reagents

  • Enzyme: Purified recombinant squalene synthase or rat liver microsomes containing the enzyme.

  • Substrate: Farnesyl pyrophosphate (FPP).

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced tetrasodium (B8768297) salt hydrate (B1144303) (NADPH).

  • Inhibitor: BMS-187745 (or other test compounds).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT, and 0.1% (w/v) bovine serum albumin (BSA).

  • Solvent for Inhibitor: Dimethyl sulfoxide (B87167) (DMSO).

  • Microplate: 96-well, UV-transparent microplate.

  • Spectrophotometer: Microplate reader capable of measuring absorbance at 340 nm.

Experimental Procedure

  • Reagent Preparation:

    • Prepare a stock solution of FPP in methanol (B129727) or another suitable solvent.

    • Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay should be determined based on the Kₘ of the enzyme for NADPH.

    • Prepare a stock solution of BMS-187745 in DMSO. Prepare serial dilutions of the inhibitor in DMSO to generate a range of concentrations for the dose-response curve.

  • Assay Setup:

    • Add 2 µL of the inhibitor solution (or DMSO for the control) to the wells of the 96-well plate.

    • Add 178 µL of the assay buffer containing the squalene synthase enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding 20 µL of the FPP and NADPH mixture (pre-warmed to 37°C) to each well.

    • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (DMSO only).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Signaling Pathway and Experimental Workflow

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Farnesyl_PP Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl_PP Multiple Steps SQS Squalene Synthase Farnesyl_PP->SQS Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Inhibitor BMS-187745 Inhibitor->SQS Inhibition SQS->Squalene

Caption: Cholesterol Biosynthesis Pathway showing the inhibition of Squalene Synthase by BMS-187745.

Squalene_Synthase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Enzyme, FPP, NADPH, Inhibitor Plate_Setup Set up 96-well plate with inhibitor dilutions Reagents->Plate_Setup Add_Enzyme Add Squalene Synthase to each well Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Start_Reaction Initiate reaction with FPP and NADPH Pre_incubation->Start_Reaction Monitor Monitor NADPH absorbance at 340 nm Start_Reaction->Monitor Calc_Rate Calculate reaction rates Monitor->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot dose-response curve Calc_Inhibition->Plot_Curve Determine_IC50 Calculate IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for the Squalene Synthase inhibition assay.

References

Application Notes and Protocols: BMS-188494 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research for "BMS-188494" reveals that this compound was developed by Bristol Myers Squibb as a prodrug of the squalene (B77637) synthase inhibitor, BMS-187745, with the intended application as an anticholesterol agent. Publicly available scientific literature and clinical trial data focus on its use as a single agent and do not provide evidence of its investigation in combination with other drugs.

Therefore, we are unable to provide detailed application notes and protocols for this compound in combination therapies as originally requested.

To provide a valuable and relevant resource that aligns with the core requirements of your request for information on a Bristol Myers Squibb compound in combination therapy, we have pivoted to a well-documented and widely utilized therapeutic agent: Nivolumab (Opdivo®) . Nivolumab is a human immunoglobulin G4 (IgG4) monoclonal antibody that acts as a programmed death-1 (PD-1) immune checkpoint inhibitor. It is extensively studied and approved in combination with various other agents for the treatment of numerous cancers.

The following Application Notes and Protocols are dedicated to Nivolumab in combination with other drugs, adhering to the detailed specifications of your original request.

Application Notes and Protocols: Nivolumab in Combination Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nivolumab, by blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), restores anti-tumor T-cell function. While effective as a monotherapy in certain cancers, its efficacy can be significantly enhanced when combined with other therapeutic modalities. This document provides an overview of key combination strategies, including quantitative data from seminal studies, detailed experimental protocols for preclinical evaluation, and visualizations of relevant signaling pathways and workflows.

Nivolumab in Combination with Ipilimumab (Anti-CTLA-4)

The combination of Nivolumab (anti-PD-1) and Ipilimumab (anti-CTLA-4) represents a cornerstone of combination immunotherapy, demonstrating synergistic effects by targeting two distinct immune checkpoint pathways.

Data Presentation:

Table 1: Efficacy of Nivolumab and Ipilimumab Combination in Advanced Melanoma

ParameterNivolumab MonotherapyIpilimumab MonotherapyNivolumab + Ipilimumab
Objective Response Rate (ORR) 44%19%58%
Complete Response (CR) Rate 12%2%22%
Median Progression-Free Survival (PFS) 6.9 months2.9 months11.5 months
Median Overall Survival (OS) 37.6 months19.9 months>60 months

Data compiled from landmark clinical trials in treatment-naïve advanced melanoma.

Experimental Protocols:

Protocol 1: In Vivo Murine Syngeneic Tumor Model for Evaluating Nivolumab and Ipilimumab Synergy

  • Cell Line and Animal Model:

    • Use a syngeneic tumor model susceptible to immune checkpoint blockade (e.g., MC38 colorectal adenocarcinoma or B16 melanoma in C57BL/6 mice).

    • Culture tumor cells in appropriate media and ensure they are free of mycoplasma contamination.

  • Tumor Implantation:

    • Inject 1 x 10^6 tumor cells subcutaneously into the flank of 6-8 week old female C57BL/6 mice.

    • Monitor tumor growth every 2-3 days using digital calipers.

  • Treatment Groups (n=10 mice/group):

    • Group 1: Isotype control antibody (e.g., mouse IgG1).

    • Group 2: Anti-mouse PD-1 antibody (a murine surrogate for Nivolumab), e.g., clone RMP1-14.

    • Group 3: Anti-mouse CTLA-4 antibody (a murine surrogate for Ipilimumab), e.g., clone 9H10.

    • Group 4: Combination of anti-mouse PD-1 and anti-mouse CTLA-4 antibodies.

  • Dosing and Administration:

    • Once tumors reach an average volume of 50-100 mm³, begin treatment.

    • Administer antibodies intraperitoneally (i.p.) at a dose of 10 mg/kg every 3-4 days for a total of 3-4 doses.

  • Efficacy Assessment:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

    • Euthanize mice when tumors exceed 2000 mm³ or show signs of ulceration or morbidity.

    • Plot tumor growth curves and calculate tumor growth inhibition (TGI).

    • Perform survival analysis using the Kaplan-Meier method.

  • Pharmacodynamic (PD) Assessment:

    • At a designated time point (e.g., day 7 post-treatment), collect tumors and spleens from a subset of mice.

    • Prepare single-cell suspensions and perform multi-color flow cytometry to analyze immune cell populations (e.g., CD4+, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Analyze the expression of activation markers (e.g., CD69, ICOS) and proliferation markers (e.g., Ki-67) on T cells.

Visualization:

Combination_Immunotherapy_Workflow cluster_Preparation Preparation cluster_Execution Experimental Execution cluster_Analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., MC38) Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Model C57BL/6 Mice Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups Tumor_Growth->Treatment_Groups Dosing Antibody Administration (i.p.) Treatment_Groups->Dosing Efficacy Efficacy Assessment (Tumor Volume, Survival) Dosing->Efficacy PD_Analysis Pharmacodynamic Analysis (Flow Cytometry) Dosing->PD_Analysis Data_Interpretation Data Interpretation and Conclusion Efficacy->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: Workflow for in vivo evaluation of combination immunotherapy.

Nivolumab in Combination with Chemotherapy (e.g., Paclitaxel)

Combining Nivolumab with chemotherapy can leverage the immunogenic cell death induced by cytotoxic agents, which can enhance the anti-tumor immune response.

Data Presentation:

Table 2: Efficacy of Nivolumab and Paclitaxel Combination in Non-Small Cell Lung Cancer (NSCLC)

ParameterPaclitaxel MonotherapyNivolumab + Paclitaxel
Objective Response Rate (ORR) 24%47%
Median Progression-Free Survival (PFS) 4.2 months8.1 months
1-Year Overall Survival (OS) Rate 41%62%

Representative data from clinical trials in first-line treatment of advanced NSCLC.

Experimental Protocols:

Protocol 2: In Vitro Assessment of Chemotherapy-Induced Immunogenic Cell Death and T-Cell Activation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549 lung adenocarcinoma).

    • Treat cells with varying concentrations of Paclitaxel for 24-48 hours.

  • Assessment of Immunogenic Cell Death (ICD) Markers:

    • Calreticulin (CRT) Exposure: Stain non-permeabilized cells with an anti-CRT antibody and analyze by flow cytometry.

    • ATP Release: Measure ATP concentration in the culture supernatant using a luciferin-luciferase-based assay.

    • HMGB1 Release: Detect HMGB1 in the culture supernatant by ELISA or Western blot.

  • Dendritic Cell (DC) Maturation Assay:

    • Generate immature monocyte-derived DCs from healthy donor PBMCs.

    • Co-culture immature DCs with tumor cells previously treated with Paclitaxel.

    • After 24 hours, analyze DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR) by flow cytometry.

  • T-Cell Activation Assay:

    • Isolate T cells from healthy donor PBMCs.

    • Co-culture the T cells with the matured DCs (from step 3) that have pulsed with tumor antigens.

    • Add Nivolumab or an isotype control to the co-culture.

    • After 72 hours, measure T-cell proliferation (e.g., using CFSE dilution assay) and cytokine production (e.g., IFN-γ, TNF-α by ELISA or intracellular cytokine staining).

Visualization:

Chemo_Immuno_Synergy cluster_Chemo Chemotherapy Effect cluster_Immune Immune Response Chemo Paclitaxel Tumor_Cell Tumor Cell Chemo->Tumor_Cell induces ICD Immunogenic Cell Death (CRT, ATP, HMGB1) Tumor_Cell->ICD APC Antigen Presenting Cell (e.g., Dendritic Cell) ICD->APC activates T_Cell T-Cell APC->T_Cell presents antigen to Tumor_Killing Tumor Cell Killing T_Cell->Tumor_Killing mediates Nivolumab Nivolumab (Anti-PD-1) Nivolumab->T_Cell enhances activity of

Caption: Synergy between chemotherapy and Nivolumab.

Nivolumab in Combination with Targeted Therapy (e.g., Cabozantinib)

Combining Nivolumab with tyrosine kinase inhibitors (TKIs) like Cabozantinib can modulate the tumor microenvironment, making it more favorable for an anti-tumor immune response.

Data Presentation:

Table 3: Efficacy of Nivolumab and Cabozantinib Combination in Advanced Renal Cell Carcinoma (RCC)

ParameterSunitinib MonotherapyNivolumab + Cabozantinib
Objective Response Rate (ORR) 27%56%
Median Progression-Free Survival (PFS) 8.3 months16.6 months
12-Month Overall Survival (OS) Rate 72%86%

Data from a pivotal clinical trial in previously untreated advanced RCC.

Experimental Protocols:

Protocol 3: Analysis of Tumor Microenvironment Modulation by Cabozantinib in Combination with Nivolumab

  • In Vivo Model:

    • Use a relevant murine tumor model (e.g., RENCA renal cell carcinoma in BALB/c mice).

    • Establish tumors as described in Protocol 1.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Cabozantinib (administered by oral gavage).

    • Group 3: Anti-mouse PD-1 antibody.

    • Group 4: Combination of Cabozantinib and anti-mouse PD-1 antibody.

  • Tumor Microenvironment Analysis:

    • At the end of the study, harvest tumors.

    • Immunohistochemistry (IHC): Stain tumor sections for markers of angiogenesis (e.g., CD31), immune cell infiltration (e.g., CD8, FoxP3), and immunosuppressive cells (e.g., F4/80 for macrophages).

    • Flow Cytometry: Analyze single-cell suspensions from tumors to quantify immune cell populations, including T-cell subsets, myeloid cells, and their activation/exhaustion status (e.g., PD-1, TIM-3 expression).

    • Gene Expression Analysis: Extract RNA from tumor tissue and perform qPCR or RNA-seq to analyze the expression of genes related to angiogenesis (e.g., VEGF), immune cell trafficking (e.g., CXCL9, CXCL10), and immunosuppression (e.g., Arg1, Nos2).

Visualization:

TKI_Immuno_Pathway cluster_TKI Cabozantinib (TKI) Effects cluster_Immune Nivolumab (Anti-PD-1) Effects cluster_Outcome Combined Outcome Cabozantinib Cabozantinib VEGFR VEGFR Signaling Cabozantinib->VEGFR inhibits MDSCs ↓ MDSCs Cabozantinib->MDSCs Tregs ↓ Tregs Cabozantinib->Tregs Angiogenesis ↓ Angiogenesis VEGFR->Angiogenesis Tumor_Immunity Enhanced Anti-Tumor Immunity Angiogenesis->Tumor_Immunity improves MDSCs->Tumor_Immunity improves Tregs->Tumor_Immunity improves Nivolumab Nivolumab PD1_PDL1 PD-1/PD-L1 Axis Nivolumab->PD1_PDL1 blocks T_Cell_Activation ↑ T-Cell Activation Nivolumab->T_Cell_Activation PD1_PDL1->T_Cell_Activation inhibits T_Cell_Activation->Tumor_Immunity contributes to

Caption: Signaling pathways affected by Nivolumab and Cabozantinib.

Troubleshooting & Optimization

BMS-188494 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-188494. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility.

General Overview

This compound is known as a prodrug of BMS-187745, a potent inhibitor of squalene (B77637) synthase. Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] As a prodrug, this compound is designed to be converted into the active compound, BMS-187745, within the body. Challenges in handling and formulating this compound often stem from its physicochemical properties, including its solubility. While specific quantitative solubility data for this compound in a range of solvents is not extensively published, this guide provides practical advice based on the available information for its active form and general strategies for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a prodrug that is converted in vivo to its active form, BMS-187745. BMS-187745 is an inhibitor of the enzyme squalene synthase.[1][2][3] This enzyme catalyzes the first committed step in cholesterol biosynthesis.[1][2][3] By inhibiting this enzyme, BMS-187745 blocks the production of squalene and subsequent cholesterol synthesis.[1][2]

Q2: What is the relationship between this compound and BMS-187745?

A2: this compound is a prodrug of BMS-187745. This means that this compound is administered in an inactive or less active form and is then metabolized in the body to the active drug, BMS-187745.

BMS188494 This compound (Prodrug) Metabolism In vivo Metabolism BMS188494->Metabolism Administration BMS187745 BMS-187745 (Active Drug) Metabolism->BMS187745 Conversion

Figure 1: Prodrug to Active Drug Conversion.

Q3: What are the known solvents for this compound and its active form, BMS-187745?

A3: Specific solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, its active metabolite, BMS-187745, is known to be soluble in DMSO.

Solubility Data

CompoundSolventSolubilityReference
This compoundVariousData not publicly available-
BMS-187745DMSOSolubleMedKoo Biosciences

Troubleshooting Guide for Solubility Issues

Researchers may encounter precipitation or difficulty in dissolving this compound. This guide provides a systematic approach to addressing these issues.

start Start: this compound Solubility Issue dmso Attempt to Dissolve in DMSO start->dmso success_dmso Success: Prepare Stock Solution. Store appropriately. dmso->success_dmso fail_dmso Failure or Precipitation dmso->fail_dmso cosolvent Use a Co-solvent System (e.g., DMSO + Saline) fail_dmso->cosolvent warming Gentle Warming (e.g., 37°C water bath) fail_dmso->warming sonication Sonication fail_dmso->sonication formulation Consider Advanced Formulation Strategies fail_dmso->formulation end End: Stable Solution/Formulation cosolvent->end warming->end sonication->end cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin liposomes Liposomal Encapsulation formulation->liposomes nanoparticles Nanoparticle Formulation formulation->nanoparticles cyclodextrin->end liposomes->end nanoparticles->end start Start: Prepare Cyclodextrin Solution add_drug Add this compound Powder to Cyclodextrin Solution start->add_drug stir Stir Mixture for Several Hours add_drug->stir filter Filter through 0.22 µm Filter stir->filter end End: Solubilized This compound Formulation filter->end

References

Technical Support Center: Optimizing Kinase Inhibitor Treatment Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro treatment concentration of kinase inhibitors, with a focus on targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for TGF-β receptor inhibitors?

A1: TGF-β signaling is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII). This binding recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] The activated TGFβRI then phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[1][3][4] These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in processes like cell growth, differentiation, and extracellular matrix production.[1][2][4] TGF-β can also activate Smad-independent pathways, such as MAPK and PI3K/Akt pathways.[5][6] Small molecule inhibitors of the TGF-β receptor typically target the ATP-binding site of the TGFβRI kinase domain, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking downstream signaling.[2]

Q2: What is a typical starting concentration range for a novel TGF-β receptor inhibitor in vitro?

A2: The effective concentration of a TGF-β receptor inhibitor can vary depending on the compound's potency, the cell line used, and the specific assay conditions. For initial experiments, it is advisable to test a broad range of concentrations. A common starting point for many small molecule kinase inhibitors is from the low nanomolar to the low micromolar range.[7] A dose-response experiment, for instance, could start from 1 nM and extend to 100 µM to determine the optimal concentration range for your specific experimental setup.[7]

Q3: How do I determine the optimal concentration of a TGF-β receptor inhibitor for my cell line?

A3: The optimal concentration is best determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves treating your cells with a serial dilution of the inhibitor and measuring a relevant biological endpoint.[7] For a TGF-β receptor inhibitor, this could be the inhibition of Smad3 phosphorylation, a downstream gene expression change (e.g., reduced fibronectin mRNA), or a functional outcome like cell viability or proliferation.[4] The IC50 value represents the concentration of the inhibitor required to achieve 50% of the maximum inhibitory effect.[7]

Q4: What is the difference between IC50, EC50, and Ki?

A4:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces a specific biological or biochemical response by 50%. It is a measure of the functional strength of an inhibitor in a given assay.[7]

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. This term is used for agonists, which activate a response.

  • Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to its target enzyme. It is an intrinsic property of the inhibitor and does not depend on the assay conditions, such as substrate concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in results between replicate wells. - Inconsistent cell seeding. - Pipetting errors during inhibitor or reagent addition. - Edge effects in the microplate.- Ensure a homogeneous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Inhibitor shows low potency or no effect in a cell-based assay. - The chosen cell line may be insensitive to TGF-β signaling or the inhibitor. - The inhibitor may have poor cell permeability. - The inhibitor may have degraded due to improper storage or handling. - The FAK pathway may not be constitutively active in your cell line.[7]- Confirm the expression and activity of the TGF-β pathway in your cell line. - Test the inhibitor in a cell-free biochemical kinase assay to confirm its activity against the target. - Purchase a new batch of the inhibitor and store it according to the manufacturer's instructions.[7]
Discrepancy between biochemical assay and cell-based assay results. - Many compounds that are potent in biochemical assays fail to show similar efficacy in cell-based assays due to factors like cell permeability, off-target effects, or cellular metabolism of the compound.[8]- This is a common challenge in drug discovery.[8] It highlights the importance of using cell-based assays early in the screening process. Consider modifying the compound structure to improve its cellular activity.
Inhibitor is cytotoxic at effective concentrations. - The inhibitor may have off-target effects that lead to cell death.- Assess the inhibitor's selectivity by testing it against a panel of other kinases. - Use the lowest effective concentration and minimize the treatment duration. - Consider using a different inhibitor with a better selectivity profile.

Quantitative Data Summary

The potency of TGF-β inhibitors is a critical parameter, with the IC50 value being a common metric. The following table summarizes IC50 values for some prominent TGF-β inhibitors as a reference.

InhibitorTargetIC50 (nM)Assay Type
SB-431542ALK594Kinase Assay (Smad3 phosphorylation)[9]
HTS466284TGF-βRI51In vitro screening[2]
Compound 14ALK550Cellular Assay (Fibronectin mRNA)[4]

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 of a kinase inhibitor by measuring its effect on cell viability.

Materials:

  • Kinase inhibitor of interest

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the inhibitor in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. A starting range of 10 µM down to 0.01 µM is suggested.

    • Include a vehicle control (medium with the same final DMSO concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control medium.

  • Incubation:

    • Return the plate to the incubator for a period of 48 to 72 hours. The incubation time should be optimized for the specific cell line and experimental goals.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro TGF-β Receptor I (ALK5) Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK5 kinase.

Materials:

  • Recombinant ALK5 enzyme

  • Substrate (e.g., recombinant Smad3)

  • Kinase inhibitor

  • Kinase assay buffer

  • [γ-³²P]-ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute the inhibitor in DMSO and then further dilute in kinase assay buffer to the desired final concentrations.

  • Set up the Reaction:

    • To each well of a 96-well plate, add the kinase inhibitor, the ALK5 enzyme, and the Smad3 substrate.

    • Include wells with DMSO as a vehicle control (100% activity) and wells without the enzyme as a background control.

  • Initiate the Kinase Reaction:

    • Add ATP to each well to start the reaction. For competitive inhibitors, the ATP concentration should be close to the Km value for ALK5.[10]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[10]

  • Stop the Reaction and Detect Signal:

    • For Radiometric Assay: Stop the reaction and separate the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.

    • For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which produces a luminescent signal.[11]

  • Measure and Analyze Data:

    • Read the signal on the appropriate plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[11]

Visualizations

TGF_beta_Signaling_Pathway cluster_cytoplasm Cytoplasm TGF_beta TGF-β Ligand TGFBR2 TGFβRII TGF_beta->TGFBR2 Binds TGFBR1 TGFβRI (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates Smad23 Smad2/3 TGFBR1->Smad23 Phosphorylates Inhibitor BMS-188494 (Inhibitor) Inhibitor->TGFBR1 Inhibits (ATP-competitive) pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression

Caption: Canonical TGF-β signaling pathway and the point of inhibition.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate 24h for cell attachment seed_cells->incubate_attach prepare_inhibitor Prepare serial dilutions of inhibitor incubate_attach->prepare_inhibitor treat_cells Treat cells with inhibitor dilutions incubate_attach->treat_cells prepare_inhibitor->treat_cells incubate_treat Incubate for 48-72 hours treat_cells->incubate_treat add_reagent Add viability reagent (e.g., MTT) incubate_treat->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure Measure signal (e.g., absorbance) incubate_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining IC50 using a cell-based assay.

References

Technical Support Center: Investigating Off-Target Effects of BMS-188494

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of BMS-188494, a prodrug of the squalene (B77637) synthase inhibitor BMS-187745.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound's off-target effects.

Question 1: My cellular phenotype does not correlate with the known inhibition of squalene synthase. How can I determine if this is an off-target effect?

Answer:

When observing a phenotype that is inconsistent with the inhibition of squalene synthase, it is crucial to systematically investigate potential off-target effects. Here is a troubleshooting workflow to guide your investigation:

Experimental Workflow for Off-Target Phenotype Investigation

G cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Identification cluster_3 Off-Target Validation & Confirmation phenotype Unexpected Cellular Phenotype Observed with this compound cholesterol Measure Cholesterol Levels phenotype->cholesterol rescue Cholesterol Rescue Experiment cholesterol->rescue kinome Kinome Profiling rescue->kinome If phenotype persists proteomics Chemical Proteomics rescue->proteomics If phenotype persists knockdown siRNA/CRISPR Knockdown of Putative Off-Target kinome->knockdown proteomics->knockdown mutagenesis Site-Directed Mutagenesis of Putative Off-Target knockdown->mutagenesis direct_binding Direct Binding Assays (e.g., SPR, ITC) mutagenesis->direct_binding

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.

Detailed Methodologies:

  • Cholesterol Measurement:

    • Treat cells with this compound at various concentrations for a relevant time course.

    • Lyse cells and measure total cholesterol content using a commercially available cholesterol quantification kit (e.g., fluorometric or colorimetric assay).

    • Expected Outcome: A dose-dependent decrease in cellular cholesterol levels, confirming on-target activity.

  • Cholesterol Rescue Experiment:

    • Culture cells in the presence of this compound.

    • Supplement the culture medium with exogenous cholesterol or downstream metabolites (e.g., mevalonate).

    • Assess if the unexpected phenotype is reversed or mitigated.

    • Interpretation: If the phenotype is rescued, it is likely linked to the on-target effect on the cholesterol biosynthesis pathway. If it persists, an off-target effect is more probable.

  • Kinome Profiling:

    • Utilize a kinome-wide binding assay (e.g., KiNativ, DiscoverX) to screen this compound against a large panel of kinases.

    • This will identify potential kinase off-targets.

  • Chemical Proteomics:

    • Synthesize a derivatized version of this compound with a reactive group and an affinity tag.

    • Treat cell lysates or live cells with the probe.

    • Enrich for protein-probe complexes using affinity purification.

    • Identify bound proteins by mass spectrometry (LC-MS/MS).

  • siRNA/CRISPR Knockdown:

    • Independently reduce the expression of the putative off-target protein(s) identified from profiling screens.

    • Assess if the knockdown phenocopies the effect of this compound treatment.

  • Direct Binding Assays:

    • Express and purify the putative off-target protein.

    • Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of this compound to the purified protein.

Question 2: My in vitro off-target screening has identified several potential kinase hits for this compound. How do I prioritize these for further validation?

Answer:

Prioritizing off-target hits is essential to focus resources on the most biologically relevant interactions. The following table summarizes a hypothetical off-target screening result and a prioritization strategy.

Table 1: Hypothetical Off-Target Kinase Profile for this compound

Target% Inhibition at 1 µMCellular IC50 (µM)Known Biological FunctionPriority
Squalene Synthase (On-Target) 95% 0.05 Cholesterol Biosynthesis N/A
Kinase A85%0.5Pro-survival SignalingHigh
Kinase B60%5Cell Cycle RegulationMedium
Kinase C30%> 10UnknownLow

Prioritization Strategy:

  • Potency: Prioritize targets that are inhibited at concentrations close to the on-target IC50. In the example above, Kinase A has a cellular IC50 that is only 10-fold higher than the on-target, making it a high-priority candidate.

  • Biological Relevance: Consider the known function of the off-target. Inhibition of a kinase involved in a critical signaling pathway (e.g., pro-survival) is more likely to result in a significant phenotype.

  • Expression Levels: Check the expression levels of the putative off-targets in your experimental system (e.g., using TCGA, GTEx, or in-house expression data). An off-target that is not expressed in your cells of interest is a lower priority.

Signaling Pathway Analysis

To understand the potential impact of off-target kinase inhibition, it is helpful to visualize the affected signaling pathways.

On-Target Pathway: Cholesterol Biosynthesis

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate fpp Farnesyl Pyrophosphate mevalonate->fpp squalene Squalene fpp->squalene SQS cholesterol Cholesterol squalene->cholesterol bms BMS-187745 sqs Squalene Synthase bms->sqs Inhibits

Caption: Simplified overview of the cholesterol biosynthesis pathway.

Hypothetical Off-Target Pathway: Kinase A Signaling

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_a Kinase A receptor->kinase_a downstream_effector Downstream Effector kinase_a->downstream_effector cell_survival Cell Survival downstream_effector->cell_survival bms This compound bms->kinase_a Inhibits

Caption: Hypothetical pro-survival signaling pathway involving Kinase A.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug that is converted in the body to its active form, BMS-187745. BMS-187745 is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is designed to be a specific inhibitor of squalene synthase, small molecule inhibitors can often bind to unintended protein targets. These off-target interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results. A thorough investigation of off-target effects is crucial for understanding the complete pharmacological profile of the compound and for ensuring the validity of research findings.

Q3: What are some common techniques to identify off-target effects?

Several methods can be employed to identify off-target interactions:

  • In Silico Screening: Computational methods can predict potential off-targets based on the structure of this compound and its similarity to the binding sites of other proteins.

  • Biochemical Screening: The compound can be tested against a panel of purified enzymes or receptors in in vitro assays. Kinome-wide screening is a common example.

  • Cell-Based Profiling: Cellular thermal shift assays (CETSA) or chemical proteomics approaches can identify proteins that interact with this compound in a cellular context.

Q4: How can I distinguish between on-target and off-target-driven toxicity?

Distinguishing between on-target and off-target toxicity is a critical step in drug development. The following experimental approaches can be used:

  • Rescue Experiments: As described in the troubleshooting guide, attempt to rescue the toxic phenotype by supplementing with downstream metabolites of the on-target pathway (e.g., cholesterol).

  • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target (squalene synthase). If the toxicity is replicated, it is likely on-target.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound that have varying potencies for the on-target and off-targets. If toxicity correlates with off-target potency but not on-target potency, it suggests an off-target mechanism.

Q5: Are there any known off-targets for other squalene synthase inhibitors that I should be aware of?

While specific off-target data for this compound is not publicly available, it is good practice to review the literature for related compounds. For example, some other inhibitors of enzymes in the isoprenoid biosynthesis pathway have been reported to have effects on other metabolic pathways or signaling cascades. Researching the selectivity profiles of other squalene synthase inhibitors may provide clues for potential off-targets of this compound.

Technical Support Center: Enhancing In Vivo Bioavailability of BMS-188494

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo bioavailability of the squalene (B77637) synthase inhibitor prodrug, BMS-188494.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a concern?

A1: this compound is a phosphonate (B1237965) ester prodrug of the active squalene synthase inhibitor, BMS-187745. The parent drug, BMS-187745, exhibits very low oral bioavailability (approximately 2.6%) due to the presence of a highly polar phosphonic acid group, which limits its ability to cross intestinal membranes. The prodrug strategy significantly improves bioavailability to about 26.5% by masking this polar group. However, for optimal therapeutic efficacy, further enhancement of its bioavailability is often desired.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

A2: The primary limiting factors are likely a combination of:

  • Poor Aqueous Solubility: As a lipophilic prodrug, this compound may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which can be a rate-limiting step for absorption.

  • Incomplete Permeability: While the prodrug design improves lipophilicity, factors such as molecular size and interactions with efflux transporters (e.g., P-glycoprotein) could still limit its complete absorption across the intestinal epithelium.

  • Pre-systemic Metabolism: this compound may be subject to metabolism in the gut wall or liver (first-pass metabolism) before reaching systemic circulation, reducing the amount of active drug available.

Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanocrystal formulation can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the GI tract and enhance absorption via lymphatic pathways.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

II. Troubleshooting Guide

This guide addresses specific issues researchers may encounter during in vivo experiments with this compound.

Problem Potential Cause Recommended Troubleshooting Steps
High variability in plasma concentrations between subjects. 1. Food Effects: Co-administration with food can significantly and variably alter the absorption of lipophilic drugs. 2. Inconsistent Formulation: Poorly prepared or non-homogenous formulations can lead to variable dosing. 3. GI Tract Variability: Differences in gastric pH and intestinal motility among subjects can affect drug dissolution and absorption.1. Standardize feeding protocols (e.g., fasted vs. fed state) across all study arms. 2. Ensure the formulation is homogenous and the drug is fully dissolved or uniformly suspended before each administration. Utilize validated formulation protocols. 3. While difficult to control, acknowledging this variability and increasing the number of subjects can improve statistical power.
Lower than expected plasma exposure (AUC). 1. Poor Dissolution: The drug is not dissolving sufficiently in the GI fluids. 2. Low Permeability: The drug is not effectively crossing the intestinal wall. 3. Rapid Metabolism: The drug is being cleared too quickly before reaching systemic circulation.1. Improve Dissolution Rate: * Micronization/Nanonization: Reduce the particle size of the this compound powder. * Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable hydrophilic carrier (e.g., PVP, HPMC). * Lipid-Based Formulation: Formulate this compound in a SEDDS. 2. Enhance Permeability: * Incorporate Permeation Enhancers: Include excipients that can transiently increase intestinal membrane permeability (use with caution and assess toxicity). 3. Inhibit Pre-systemic Metabolism: * Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., CYP3A4 inhibitors), if the metabolic pathway is identified. This is primarily for investigational purposes to understand the contribution of first-pass metabolism.
Delayed Tmax (Time to reach maximum concentration). 1. Slow Dissolution: The formulation is releasing the drug slowly. 2. Delayed Gastric Emptying: Factors like food or the formulation itself can slow the transit of the drug from the stomach to the small intestine.1. Switch to a formulation with a faster release profile, such as a solution or a rapidly dissolving solid dispersion. 2. Administer the drug on an empty stomach with a standard volume of water to promote faster gastric emptying.

III. Experimental Protocols

A. Preparation of a Micronized Suspension of this compound
  • Objective: To prepare a simple suspension with reduced particle size to potentially enhance dissolution.

  • Materials:

    • This compound

    • Suspending agent (e.g., 0.5% w/v carboxymethyl cellulose (B213188) sodium)

    • Wetting agent (e.g., 0.1% w/v Tween 80)

    • Purified water

    • Mortar and pestle or a microfluidizer

  • Protocol:

    • Weigh the required amount of this compound.

    • If using a mortar and pestle, triturate the this compound powder with a small amount of the wetting agent to form a smooth paste.

    • Gradually add the suspending agent solution while continuously triturating to form a uniform suspension.

    • If using a microfluidizer, prepare a coarse suspension and then process it through the microfluidizer according to the manufacturer's instructions to achieve the desired particle size.

    • Characterize the particle size distribution of the final suspension using a suitable method like laser diffraction.

B. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Objective: To formulate this compound in a lipid-based system to improve its solubilization and absorption.

  • Materials:

    • This compound

    • Oil phase (e.g., Capryol 90)

    • Surfactant (e.g., Cremophor EL)

    • Co-surfactant (e.g., Transcutol HP)

  • Protocol:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

    • Based on solubility data, prepare different ratios of oil, surfactant, and co-surfactant.

    • Add the required amount of this compound to the selected vehicle and vortex until the drug is completely dissolved. Gentle heating may be applied if necessary.

    • To evaluate the self-emulsification properties, add a small volume of the formulation to a larger volume of water and observe the formation of an emulsion.

    • Characterize the resulting emulsion for droplet size and polydispersity index.

IV. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation bms This compound Powder micronization Micronization/ Nanonization bms->micronization sdds SEDDS Formulation bms->sdds solid_dispersion Solid Dispersion bms->solid_dispersion admin Oral Administration (e.g., Rodent Model) micronization->admin Suspension sdds->admin Liquid/Capsule solid_dispersion->admin Powder/Tablet sampling Blood Sampling admin->sampling analysis LC-MS/MS Analysis sampling->analysis pk Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) analysis->pk bioavailability_assessment Assess Bioavailability Improvement pk->bioavailability_assessment Compare Bioavailability

Caption: Experimental workflow for improving this compound bioavailability.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Potential Solutions (Formulation Strategies) low_bioavailability Low Bioavailability of this compound solubility Poor Aqueous Solubility low_bioavailability->solubility permeability Low Membrane Permeability low_bioavailability->permeability metabolism Pre-systemic Metabolism low_bioavailability->metabolism ps_reduction Particle Size Reduction solubility->ps_reduction sd Solid Dispersion solubility->sd lipid Lipid-Based Systems (SEDDS) solubility->lipid complexation Complexation (Cyclodextrins) solubility->complexation permeability->lipid

Caption: Logical relationship of bioavailability issues and solutions.

BMS-188494 stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability of the specific compound BMS-188494 in various buffers is not publicly available. Therefore, this technical support center provides a generalized framework for researchers to design, execute, and troubleshoot their own stability studies for this compound or similar small molecule prodrugs.

This guide is intended for researchers, scientists, and drug development professionals to facilitate the assessment of compound stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stability in buffer important?

A1: this compound is a prodrug that is converted in vivo to its active form, BMS-187745, a potent inhibitor of squalene (B77637) synthase. Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. The stability of this compound in aqueous buffer systems is critical for ensuring accurate and reproducible results in a wide range of in vitro experiments, for developing viable formulations for preclinical studies, and for defining appropriate storage conditions. Degradation of the compound before its intended use can lead to inaccurate concentration assessment, loss of activity, and misleading experimental outcomes.

Q2: What are the most common causes of this compound degradation in aqueous buffers?

A2: As a prodrug, likely an ester or a phosphate (B84403) derivative, this compound is primarily susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the buffer. Other potential causes of degradation include oxidation (especially if the molecule has susceptible functional groups), and exposure to light (photodegradation).

Q3: Which buffer systems should I consider for my stability study?

A3: The choice of buffer depends on the intended application. It is recommended to assess stability in buffers that are relevant to your experimental conditions. Common choices include:

  • Phosphate-Buffered Saline (PBS): Widely used for its physiological pH (~7.4) and isotonic properties in cell-based assays.

  • Citrate Buffers: Useful for assessing stability in acidic conditions (pH 3-6).

  • Tris Buffers: Commonly used for biochemical assays in the pH range of 7-9.

  • Acetate Buffers: Suitable for evaluating stability in the pH 4-5.5 range.

Q4: How can I quickly perform a preliminary stability assessment?

A4: A rapid preliminary test can be conducted by preparing a solution of this compound at a known concentration in the desired buffer. Aliquots of this solution can be incubated at different temperatures (e.g., 4°C, 25°C, 37°C). Samples should be analyzed by a stability-indicating method like High-Performance Liquid Chromatography (HPLC) at various time points (e.g., 0, 2, 6, 12, and 24 hours). A significant decrease in the peak area of the parent compound or the appearance of new peaks would suggest degradation.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Suggested Solution(s)
Rapid loss of parent compound peak in HPLC analysis. Chemical Degradation: The compound is unstable under the tested conditions (pH, temperature).• Modify the buffer pH to a range where the compound is more stable (if experimentally feasible).• Conduct experiments at lower temperatures (e.g., on ice).• Prepare fresh solutions immediately before use.
Precipitate forms in the solution upon storage. Poor Solubility: The compound's solubility limit in the aqueous buffer has been exceeded.Degradation: The compound is degrading into a less soluble product.• Lower the concentration of the stock solution.• Add a small percentage of a co-solvent like DMSO or ethanol (B145695) (ensure compatibility with your assay).• Analyze the precipitate by LC-MS to determine if it is the parent compound or a degradant.
Inconsistent results between experimental replicates. Inconsistent Solution Preparation: Variations in weighing, dissolving, or pH adjustment.Variable Storage: Solutions are not stored consistently between experiments.• Standardize and document the protocol for solution preparation.• Use calibrated equipment (pipettes, pH meters).• Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. Store all aliquots under identical conditions.
New, unexpected peaks appear in the chromatogram over time. Degradation Products: The parent compound is breaking down.Buffer Interaction: The compound is reacting with a component of the buffer.• Characterize the new peaks using mass spectrometry (LC-MS) to understand the degradation pathway.• Test stability in a different buffer system to check for specific interactions.

Data Presentation

Quantitative stability data should be summarized to allow for easy comparison across different conditions.

Table 1: Illustrative Stability of this compound in Various Buffer Systems (Note: This data is hypothetical and for illustrative purposes only.)

Buffer SystempHTemperature (°C)% Remaining after 24h% Remaining after 72h
0.1 M Citrate Buffer5.02598.2%95.1%
0.1 M Phosphate Buffer7.4499.5%98.8%
0.1 M Phosphate Buffer7.42591.3%78.4%
0.1 M Phosphate Buffer7.43775.6%55.2%
0.1 M Tris Buffer8.52582.4%60.7%

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer

  • Materials & Reagents:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • Selected buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic Acid (optional, for mobile phase)

    • HPLC system with a UV or PDA detector

    • C18 HPLC column

    • Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Preparation of Solutions:

    • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Working Solution: Dilute the stock solution with the selected buffer to a final concentration (e.g., 100 µM). Ensure the final percentage of DMSO is low (e.g., <1%) to minimize its effect on stability and solubility.

  • Incubation:

    • Aliquot the working solution into multiple, separate HPLC vials for each time point and temperature condition to avoid cross-contamination.

    • Incubate the vials at the designated temperatures.

  • Time Point Sampling:

    • At each designated time point (e.g., 0, 2, 6, 12, 24, 48, 72 hours), remove one vial from each temperature condition.

    • The t=0 sample should be analyzed immediately after preparation.

  • Sample Analysis (HPLC):

    • Analyze the samples using a validated stability-indicating HPLC method. An example method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for optimal wavelength or use a standard wavelength (e.g., 254 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • Quantify the peak area of the parent this compound compound at each time point.

    • Calculate the percentage of the compound remaining relative to the t=0 sample:

      • % Remaining = (Peak Area at time 't' / Peak Area at t=0) x 100

    • Plot the percentage of remaining compound against time for each temperature and buffer condition.

Visualizations

Stability_Workflow cluster_incubation Incubation Conditions prep Prepare 10 mM Stock in DMSO dilute Dilute Stock to 100 µM in Target Buffer prep->dilute aliquot Aliquot into Vials for each Time/Temp Point dilute->aliquot temp1 4°C aliquot->temp1 temp2 25°C aliquot->temp2 temp3 37°C aliquot->temp3 sample Sample at Time Points (0, 2, 6, 12, 24h...) temp1->sample temp2->sample temp3->sample analyze Analyze by Stability- Indicating HPLC sample->analyze data Calculate % Remaining vs. Time Zero analyze->data report Generate Stability Report & Plot Data data->report

Caption: Workflow for assessing the stability of this compound in a buffer system.

Technical Support Center: BMS-188494 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public information on the specific degradation pathways and stability of BMS-188494 is limited. This guide is based on general best practices for the handling and stability assessment of novel research compounds, particularly lyophilized prodrugs and phosphonosulfonic acid derivatives. It is intended to empower researchers to establish robust in-house protocols.

Troubleshooting Guide: Preventing this compound Degradation

Unexpected experimental results can often be traced back to compound instability. This guide provides a systematic approach to troubleshooting potential degradation issues.

Observed Issue Potential Cause Recommended Action
Loss of Potency or Activity Degradation of the active compound due to improper storage or handling.1. Verify storage conditions (temperature, humidity, light exposure). For lyophilized products, storage at -20°C or below is recommended. 2. Prepare fresh stock solutions for each experiment. 3. Perform a concentration verification of the stock solution using a qualified analytical method (e.g., HPLC-UV).
Inconsistent Experimental Results Partial degradation of the compound in solution during the experiment.1. Assess the stability of this compound in your experimental buffer and at the working temperature. 2. Minimize the time the compound is in solution before use. 3. Consider the pH of your experimental medium, as phosphonosulfonic acids can have pH-dependent stability.
Appearance of Unknown Peaks in Analytical Runs (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct a forced degradation study to identify potential degradants under various stress conditions (acid, base, oxidation, heat, light).[1][2] 2. Compare the retention times of the unknown peaks with those of the degradants from the forced degradation study.
Precipitation of Compound in Solution Poor solubility of the compound or its degradants.1. Verify the solubility of this compound in your chosen solvent and buffer. 2. If the compound is a prodrug, the active form may be less soluble. Assess the rate of conversion and solubility of the active form. 3. Use a different solvent or adjust the pH to improve solubility.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: As a lyophilized powder, this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from moisture and light. Once reconstituted, the stability of the solution is unknown and should be determined empirically. It is recommended to prepare fresh solutions for each experiment or, if necessary, to aliquot and freeze solutions at -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

Q2: What is the best solvent for reconstituting this compound?

A2: The choice of solvent depends on the experimental requirements. For initial reconstitution of the lyophilized powder, sterile, high-purity water or an appropriate buffer is often suitable. For stock solutions, organic solvents like DMSO may be used, but their compatibility and the stability of the compound in these solvents should be verified.

Q3: My experimental results are not reproducible. Could this be due to this compound degradation?

A3: Yes, inconsistent results are a common sign of compound instability. This compound is a prodrug, and its conversion to the active form, BMS-187745, may be influenced by experimental conditions such as pH, temperature, and the presence of enzymes in your system. Any degradation of either the prodrug or the active form could lead to variability. We recommend performing a stability assessment under your specific experimental conditions.

Q4: How can I assess the stability of this compound in my experimental setup?

A4: You can perform a simple stability study. Incubate a solution of this compound under your experimental conditions (buffer, temperature) for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a suitable analytical method like HPLC to quantify the amount of remaining this compound and detect any new peaks corresponding to degradation products.

Q5: What are the likely degradation pathways for this compound?

A5: While specific data is unavailable, as a prodrug with ester and phosphonosulfonic acid moieties, potential degradation pathways include:

  • Hydrolysis: Cleavage of the prodrug ester groups to release the active compound, BMS-187745. This can be pH-dependent (acid or base-catalyzed) or enzyme-mediated.[3][4][5]

  • Oxidation: Degradation by atmospheric or dissolved oxygen, or by oxidizing agents in the experimental medium.

  • Photodegradation: Degradation upon exposure to light.[6]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to induce 5-20% degradation to identify potential degradation products and pathways.[1]

1. Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Water (HPLC grade)

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Buffers: pH 4, 7, and 9

  • Analytical equipment: HPLC with UV or MS detector, pH meter, calibrated oven, photostability chamber.

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature, protected from light.

  • Thermal Degradation: Store the lyophilized powder and the stock solution at 60°C.

  • Photodegradation: Expose the lyophilized powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6]

4. Sample Analysis:

  • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for this compound under each condition.

  • Identify and quantify the major degradation products.

  • Use this data to establish appropriate handling and storage procedures to minimize degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Stress (60°C) prep->thermal Expose to photo Photostability (ICH Q1B) prep->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc data Calculate % Degradation Identify Degradants hplc->data troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, dark, dry)? start->check_storage check_prep Review Solution Preparation (freshly made)? check_storage->check_prep Yes correct_storage Action: Correct Storage Re-run with new vial check_storage->correct_storage No check_solution Assess Solution Stability (in experimental buffer)? run_stability_study Action: Run in-use stability study Determine degradation rate check_solution->run_stability_study No forced_degradation Suspect Intrinsic Instability Perform Forced Degradation Study check_solution->forced_degradation Yes check_prep->check_solution Yes use_fresh Action: Use freshly prepared solutions Minimize time in solution check_prep->use_fresh No degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Pathways bms188494 This compound (Prodrug) active_form BMS-187745 (Active Drug) bms188494->active_form Esterase or pH-mediated oxidized_prodrug Oxidized Prodrug bms188494->oxidized_prodrug photodegradant Photodegradant bms188494->photodegradant Light oxidized_active Oxidized Active Drug active_form->oxidized_active

References

Technical Support Center: Overcoming Resistance to Squalene Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a generalized framework for a technical support center focused on overcoming resistance to squalene (B77637) synthase inhibitors. The specific compound mentioned in the user request, BMS-188494 , is a prodrug of the squalene synthase inhibitor BMS-187745. Publicly available scientific literature and databases do not contain specific reports of acquired resistance to this compound or its active form in cell lines. Therefore, the content provided below is illustrative and based on general principles of drug resistance observed with other therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the bis(pivaloyloxymethyl) ester prodrug of BMS-187745. BMS-187745 is a potent inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, BMS-187745 blocks the conversion of farnesyl pyrophosphate to squalene, a precursor to cholesterol.[3][4] The development of this compound was aimed at improving the oral bioavailability of the active compound, BMS-187745, for potential use as a cholesterol-lowering agent.[2]

Q2: Has resistance to this compound been reported in cell lines?

A thorough search of scientific literature reveals no specific studies reporting the development or characterization of resistance to this compound or its active form, BMS-187745, in cultured cell lines. The clinical development of this compound was discontinued (B1498344) due to a lack of efficacy in modulating cholesterol levels in human subjects, which may have precluded extensive in vitro resistance studies.[2]

Q3: What are the general mechanisms by which cells can develop resistance to enzyme inhibitors?

While specific data for this compound is unavailable, cells can develop resistance to enzyme inhibitors through several general mechanisms:

  • Target Modification: Mutations in the gene encoding the target enzyme (e.g., squalene synthase) can alter the drug-binding site, reducing the inhibitor's affinity.

  • Target Overexpression: Increased expression of the target enzyme can titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Metabolic Bypass: Cells may activate alternative metabolic pathways to circumvent the blocked step. In the context of cholesterol synthesis, this is less likely for a central enzyme like squalene synthase.

  • Drug Inactivation: Cellular enzymes may metabolize and inactivate the drug.

Troubleshooting Guide: Investigating Potential Resistance

If you are observing a decreased response to a squalene synthase inhibitor in your cell line experiments, here are some troubleshooting steps to consider, based on general principles of drug resistance research.

Observed Problem Potential Cause Suggested Action
Gradual increase in IC50 value over several passages with drug treatment.Development of acquired resistance.1. Perform a clonogenic survival assay to confirm resistance. 2. Sequence the squalene synthase gene (FDFT1) to check for mutations. 3. Quantify FDFT1 mRNA and protein levels to assess for overexpression. 4. Evaluate the expression of common ABC transporters (e.g., P-gp, MRP1).
High intrinsic resistance in a new cell line.Pre-existing resistance mechanisms.1. Assess the baseline expression level of squalene synthase. 2. Characterize the ABC transporter expression profile of the cell line. 3. Compare the genomic and transcriptomic profiles to sensitive cell lines.
Variability in experimental results.Experimental inconsistency or cell line instability.1. Ensure consistent cell culture conditions and drug preparation. 2. Regularly perform cell line authentication. 3. Use a positive control (a known sensitive cell line) in all experiments.

Hypothetical Data on Resistance to a Squalene Synthase Inhibitor

The following tables present hypothetical quantitative data that could be generated during an investigation of resistance to a squalene synthase inhibitor, designated here as "SQSI-X".

Table 1: IC50 Values of SQSI-X in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parent Cell Line0.51
Resistant Clone 110.220.4
Resistant Clone 225.851.6

Table 2: Squalene Synthase (FDFT1) Expression and Mutation Status

Cell LineFDFT1 mRNA (relative fold change)FDFT1 Protein (relative fold change)FDFT1 Mutation
Parent Cell Line1.01.0None
Resistant Clone 18.57.9None
Resistant Clone 21.21.1A123T

Experimental Protocols

Protocol 1: Generation of Resistant Cell Lines

  • Culture the parental cell line in standard growth medium.

  • Expose the cells to the squalene synthase inhibitor at a concentration equal to the IC20.

  • Once the cells have recovered and are proliferating, gradually increase the drug concentration in a stepwise manner.

  • Continue this process for several months until the cells can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50.

  • Isolate single-cell clones from the resistant population by limiting dilution or cell sorting.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the squalene synthase inhibitor for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of viable cells against the drug concentration.

Signaling Pathways and Experimental Workflows

Squalene_Synthase_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase (FDFT1) Cholesterol Cholesterol Squalene->Cholesterol ... BMS_187745 BMS-187745 (Squalene Synthase Inhibitor) BMS_187745->FPP Inhibits conversion Resistance_Workflow cluster_generation Generation of Resistant Cells cluster_characterization Characterization of Resistance Parental Parental Cell Line Dose_Escalation Dose Escalation with Squalene Synthase Inhibitor Parental->Dose_Escalation Resistant_Pool Resistant Cell Pool Dose_Escalation->Resistant_Pool Clonal_Isolation Clonal Isolation Resistant_Pool->Clonal_Isolation Resistant_Clones Resistant Clones Clonal_Isolation->Resistant_Clones IC50 IC50 Determination Resistant_Clones->IC50 Gene_Sequencing Target Gene Sequencing Resistant_Clones->Gene_Sequencing Expression_Analysis Target Expression Analysis (mRNA, Protein) Resistant_Clones->Expression_Analysis Efflux_Assay Drug Efflux Assay Resistant_Clones->Efflux_Assay

References

Technical Support Center: Refining BMS-188494 Delivery Methods for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of BMS-188494 in a research setting. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the prodrug of BMS-187745, a potent inhibitor of the enzyme squalene (B77637) synthase. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the conversion of farnesyl pyrophosphate (FPP) to squalene. By inhibiting this enzyme, BMS-187745 blocks the downstream production of cholesterol.

Q2: What are the key physicochemical properties of this compound and its active form, BMS-187745?

A2: As a hydrophobic molecule, understanding the physicochemical properties of this compound and its active metabolite is crucial for proper handling and delivery.

PropertyThis compound (Prodrug)BMS-187745 (Active Form)
Molecular Weight 598.64 g/mol [1]386.35 g/mol [2]
Chemical Formula C28H39O10PS[1]C16H19O7PS
General Solubility Expected to be hydrophobicHydrophobic
Storage Store at -20°C for long-term stability.[1]Store at 0-4°C for short-term and -20°C for long-term.[2]

Q3: How should I prepare a stock solution of this compound?

A3: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Anhydrous Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are common choices for this purpose. It is critical to use a high-purity, anhydrous solvent to prevent precipitation.

Q4: What is the recommended final concentration of the organic solvent in my in vitro experiment?

A4: To avoid solvent-induced cellular toxicity, the final concentration of the organic solvent (e.g., DMSO or ethanol) in your cell culture medium should be kept to a minimum, typically below 0.5%, and ideally at or below 0.1%.

Q5: How can I prepare this compound for in vivo animal studies?

A5: For in vivo administration, this compound can be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles for hydrophobic compounds include:

  • A mixture of DMSO and polyethylene (B3416737) glycol (PEG).

  • Corn oil or other biocompatible oils.

  • A suspension in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (B213188) (CMC).

It is essential to perform tolerability studies with the vehicle alone in your animal model to rule out any non-specific effects.

Troubleshooting Guide

Issue 1: My this compound precipitates out of solution when I add it to my aqueous buffer or cell culture medium.

  • Cause: The aqueous solubility of this compound has been exceeded. This often happens when a concentrated stock solution in an organic solvent is diluted too quickly or into a solution with incompatible pH or salt concentration.

  • Solution:

    • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.

    • Optimize the dilution process: Add the this compound stock solution to your aqueous medium drop-wise while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Use a co-solvent: For in vivo formulations, consider using a co-solvent system, such as a combination of DMSO and PEG, to improve solubility.

    • Warm the diluent: Gently warming the aqueous buffer or medium to 37°C before adding the compound can sometimes improve solubility.

Issue 2: I am not observing the expected biological effect of squalene synthase inhibition in my cell-based assay.

  • Cause A: Insufficient cellular uptake. The hydrophobic nature of the compound may lead to poor availability to the intracellular target.

  • Solution A:

    • Increase incubation time: Allow for a longer incubation period to facilitate passive diffusion across the cell membrane.

    • Use a serum-free or low-serum medium: Components in serum can sometimes bind to hydrophobic compounds, reducing their effective concentration. If your cells can tolerate it, consider reducing the serum concentration during the treatment period.

  • Cause B: Compound degradation. this compound or its active form may be unstable under your experimental conditions.

  • Solution B:

    • Prepare fresh dilutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before use.

    • Protect from light: Store stock solutions in amber vials or wrapped in foil to prevent photodegradation.

  • Cause C: Low potency in the specific cell line. The efficacy of the inhibitor can vary between different cell types.

  • Solution C:

    • Perform a dose-response curve: Titrate the concentration of this compound to determine the optimal effective concentration for your specific cell line.

    • Confirm target expression: Ensure that your cell line expresses squalene synthase at a sufficient level.

Issue 3: I am observing cellular toxicity that does not seem related to squalene synthase inhibition.

  • Cause A: Solvent toxicity. The concentration of the organic solvent used to dissolve this compound may be too high.

  • Solution A:

    • Reduce the final solvent concentration: As a general rule, keep the final DMSO or ethanol concentration below 0.5%, and preferably at or below 0.1%.

    • Include a vehicle control: Always include a control group that is treated with the same final concentration of the solvent used to deliver the compound. This will help you to distinguish between compound-specific effects and solvent-induced toxicity.

  • Cause B: Off-target effects. At high concentrations, small molecule inhibitors can sometimes have off-target effects.

  • Solution B:

    • Use the lowest effective concentration: Determine the EC50 or IC50 for your desired effect and use a concentration in that range for your experiments.

    • Consider a rescue experiment: If possible, supplement your cells with downstream metabolites of the inhibited pathway (in this case, squalene or cholesterol) to see if this rescues the toxic phenotype, confirming an on-target effect.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions. A similar protocol has been successfully used for the squalene synthase inhibitor lapaquistat (B1674497) acetate (B1210297) (TAK-475), which was dissolved in ethanol for cell culture experiments.[3]

  • Prepare a 10 mM Stock Solution:

    • Allow the vial of this compound powder to come to room temperature before opening.

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in anhydrous, high-purity DMSO or 100% ethanol to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM solution of this compound (MW: 598.64 g/mol ), dissolve 5.986 mg in 1 mL of solvent.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Prepare Working Dilutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure that the final concentration of the organic solvent in the medium is below 0.5% (v/v) and ideally at or below 0.1% (v/v). For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the freshly prepared medium containing the desired concentration of this compound.

    • Include a vehicle control group treated with medium containing the same final concentration of the organic solvent.

    • Incubate the cells for the desired period.

Visualizations

Squalene_Synthase_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Multiple steps Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple steps BMS188494 This compound (Prodrug) BMS187745 BMS-187745 (Active) BMS188494->BMS187745 Metabolism Squalene Synthase Squalene Synthase BMS187745->Squalene Synthase

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment This compound Powder This compound Powder 10 mM Stock Solution 10 mM Stock Solution This compound Powder->10 mM Stock Solution Dissolve in Anhydrous DMSO/Ethanol Anhydrous DMSO/Ethanol Anhydrous DMSO/Ethanol->10 mM Stock Solution Working Dilutions Working Dilutions 10 mM Stock Solution->Working Dilutions Serially Dilute in Cell Culture Medium Cell Culture Medium Cell Culture Medium->Working Dilutions Treatment Treatment Working Dilutions->Treatment Cultured Cells Cultured Cells Cultured Cells->Treatment Incubation Incubation Treatment->Incubation Data Analysis Data Analysis Incubation->Data Analysis

Caption: General workflow for in vitro experiments.

References

Validation & Comparative

A Comparative Analysis of Squalene Synthase Inhibitors: BMS-188494 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Squalene (B77637) Synthase Inhibitors for Hypercholesterolemia Research.

Squalene synthase (SQS) represents a critical enzymatic step in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol production. Its inhibition presents a targeted approach to lowering cholesterol levels, distinct from the broader mechanism of statins which act further upstream. This guide provides a comparative overview of BMS-188494 and other notable squalene synthase inhibitors, including lapaquistat (B1674497) and zaragozic acid, supported by available experimental data.

Performance Comparison of Squalene Synthase Inhibitors

The inhibitory potency of this compound, lapaquistat (and its active metabolite T-91485), and zaragozic acid against squalene synthase has been evaluated in various studies. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki). It is important to note that the experimental conditions, such as the enzyme source and assay methodology, vary between studies, which can influence the absolute values.

InhibitorIC50 / KiEnzyme Source/Assay ConditionsReference
This compound ~4.1 µMRat microsomal SQS[1]
BMS-187745 (active form of this compound) ~6.8 µMBased on a clinical study's IC50 of 4.1 µg/mL[2]
Lapaquistat (TAK-475) 150 nMCholesterol synthesis in human hepatoblastoma Hep G2 cells[3]
T-91485 (active metabolite of Lapaquistat) 152 nMCholesterol synthesis in human hepatoblastoma Hep G2 cells[3]
Zaragozic Acid A 78 pM (Ki)Rat liver squalene synthase
Zaragozic Acid B 29 pM (Ki)Rat liver squalene synthase
Zaragozic Acid C 45 pM (Ki)Rat liver squalene synthase

Signaling Pathway and Point of Inhibition

Squalene synthase inhibitors act at a specific juncture in the cholesterol biosynthesis pathway. The diagram below illustrates this pathway, highlighting the point of intervention for these compounds. This targeted action prevents the conversion of farnesyl pyrophosphate (FPP) to squalene, a key precursor of cholesterol.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Mevalonate Pathway cluster_downstream Committed Cholesterol Synthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isoprenoids Isoprenoid Intermediates (e.g., Geranyl-PP) Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Isoprenoids->FPP Squalene Squalene FPP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Inhibitors Squalene Synthase Inhibitors (this compound, Lapaquistat, Zaragozic Acid) Inhibitors->FPP Inhibition

Cholesterol Biosynthesis Pathway Inhibition

Experimental Methodologies

The determination of the inhibitory activity of compounds like this compound relies on robust enzymatic assays. While specific, detailed protocols from individual studies are often proprietary, the general methodologies employed are well-established.

Squalene Synthase Inhibition Assay (General Principles)

A common method to assess the potency of squalene synthase inhibitors is through a radiochemical assay.

Objective: To quantify the enzymatic conversion of a radiolabeled substrate, farnesyl pyrophosphate (FPP), to squalene in the presence and absence of an inhibitor.

Materials:

  • Enzyme Source: Microsomal fractions from rat liver or other tissues, or purified recombinant squalene synthase.

  • Substrate: Radiolabeled [³H] or [¹⁴C]-farnesyl pyrophosphate (FPP).

  • Cofactors: NADPH and Mg²⁺.

  • Inhibitors: this compound, lapaquistat, zaragozic acid, or other test compounds at varying concentrations.

  • Reaction Buffer: Typically a buffered solution (e.g., HEPES or Tris-HCl) at a physiological pH.

  • Scintillation Cocktail and Counter: For detection of radioactivity.

General Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the enzyme source, reaction buffer, cofactors, and the test inhibitor at a specific concentration.

  • Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled FPP substrate.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Termination: The reaction is stopped, often by the addition of a strong base or an organic solvent.

  • Extraction: The lipid-soluble product, squalene, is extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Quantification: The amount of radiolabeled squalene in the organic extract is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Alternative non-radioactive methods, such as fluorescent assays that measure the consumption of NADPH, have also been developed for high-throughput screening of squalene synthase inhibitors.

Concluding Remarks

This compound is an effective inhibitor of squalene synthase, though with a seemingly lower potency in the micromolar range compared to other inhibitors like lapaquistat and the exceptionally potent zaragozic acids, which exhibit picomolar activity. The development of lapaquistat was halted due to potential hepatic safety issues, highlighting a key challenge in the clinical translation of this class of drugs. The data presented underscores the diverse potency of squalene synthase inhibitors and the importance of considering the specific experimental context when comparing their activities. For researchers in drug development, these findings can inform the selection and design of novel cholesterol-lowering agents targeting the squalene synthase enzyme.

References

A Comparative Analysis of BMS-188494 and Statins in Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cholesterol-lowering therapies, statins represent a cornerstone of treatment, with a well-established efficacy and safety profile. Investigational agents such as BMS-188494 have been explored as alternative or complementary therapeutic strategies. This guide provides a comparative overview of this compound and statins, focusing on their mechanisms of action, available efficacy data, and the experimental context of their evaluation.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and statins lies in their distinct targets within the cholesterol biosynthesis pathway.

Statins: Inhibiting the Rate-Limiting Step

Statins act by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol synthesis.[1][4] By blocking this crucial step, statins decrease the endogenous production of cholesterol in the liver.[1][2] This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[1] Beyond their lipid-lowering effects, statins are also known to have pleiotropic effects, including anti-inflammatory and plaque-stabilizing properties.[2][5]

This compound: Targeting a Downstream Enzyme

This compound is the oral prodrug of BMS-187745, which acts as a squalene (B77637) synthase inhibitor.[6] Squalene synthase is an enzyme that catalyzes the first committed step in cholesterol synthesis, the conversion of farnesyl pyrophosphate to squalene. This target is located further downstream in the cholesterol biosynthesis pathway compared to HMG-CoA reductase. The rationale behind inhibiting squalene synthase is to specifically block cholesterol production without affecting the synthesis of other essential non-sterol isoprenoids that are derived from intermediates earlier in the pathway.

Signaling Pathway Diagrams

To visualize the distinct points of intervention for these two classes of drugs, the following diagrams illustrate their roles in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_statin_target Statin Intervention cluster_downstream Downstream Pathway cluster_bms_target This compound Intervention Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibition Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isoprenoids->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol This compound This compound (via BMS-187745) Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibition

Caption: Comparative Mechanisms of Action in Cholesterol Synthesis.

Efficacy Data: A Heavily Skewed Evidence Base

The comparison of clinical efficacy between statins and this compound is significantly limited by the vast difference in the amount of available data.

Statins: A Wealth of Clinical Evidence

Statins have been extensively studied in numerous large-scale, long-term clinical trials.[7][8][9] These studies have consistently demonstrated the efficacy of statins in reducing LDL cholesterol levels and, consequently, the risk of major cardiovascular events.[8] The efficacy of different statins and their doses in lowering LDL cholesterol has been well-characterized. For instance, high-intensity statins like rosuvastatin (B1679574) and atorvastatin (B1662188) can reduce LDL cholesterol by 50% or more.[10]

A meta-analysis of 164 short studies confirmed findings from the STELLAR trial, showing that rosuvastatin was the most efficacious statin in a dose-dependent manner for lowering LDL cholesterol, followed by atorvastatin and simvastatin.[8] Specifically, 40 mg of rosuvastatin reduced LDL cholesterol by an average of 53%, while the same dose of atorvastatin led to a 49% reduction.[8]

Statin Dose (mg/day) Mean LDL-C Reduction (%)
Rosuvastatin4053
Atorvastatin4049
Simvastatin4037
Pravastatin4029
Lovastatin4037
Fluvastatin4027
Data from a meta-analysis of 164 short studies.[8]

This compound: Limited Publicly Available Efficacy Data

Experimental Protocols

Due to the limited information on this compound efficacy trials, a detailed experimental protocol for a direct comparison cannot be provided. However, a general methodology for evaluating the efficacy of a lipid-lowering agent can be outlined based on standard clinical trial designs.

General Protocol for a Phase II Efficacy Study of a Novel Lipid-Lowering Agent vs. Statin

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Double-Blind) cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment (Lipid Profile, Safety Labs) Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Arm_A Novel Agent (e.g., this compound) Randomization->Arm_A Arm_B Statin Comparator (e.g., Atorvastatin) Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Follow-up Visits Regular Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Arm_A->Follow-up Visits Arm_B->Follow-up Visits Arm_C->Follow-up Visits Endpoint Measurement Primary Endpoint: % Change in LDL-C from Baseline Follow-up Visits->Endpoint Measurement Secondary Endpoints Secondary Endpoints: Changes in other lipids, Safety Endpoint Measurement->Secondary Endpoints Statistical Analysis Statistical Analysis Secondary Endpoints->Statistical Analysis

Caption: Generalized Experimental Workflow for a Lipid-Lowering Trial.

Key Components of the Protocol:

  • Study Population: Patients with hypercholesterolemia meeting specific inclusion and exclusion criteria (e.g., baseline LDL-C levels).

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Interventions:

    • Test Arm: this compound at one or more dose levels.

    • Active Comparator Arm: A standard dose of a marketed statin (e.g., atorvastatin 20 mg).

    • Placebo Arm: A matching placebo.

  • Primary Efficacy Endpoint: The primary outcome would be the percent change in LDL cholesterol from baseline to a specified time point (e.g., 12 weeks).

  • Secondary Efficacy Endpoints: These would include changes in other lipid parameters such as total cholesterol, HDL cholesterol, triglycerides, and apolipoprotein B.

  • Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests (including liver function tests and creatine (B1669601) kinase), and physical examinations.

Conclusion: An Established Standard vs. an Investigational Concept

The comparison between this compound and statins is one of a well-established, clinically proven class of drugs against an investigational compound with a different mechanism of action but limited publicly available efficacy data. Statins have a robust body of evidence supporting their efficacy in lowering LDL cholesterol and reducing cardiovascular risk. While the theoretical advantage of squalene synthase inhibitors like this compound was to provide a more specific inhibition of cholesterol synthesis, their clinical development did not progress to a stage where direct, comprehensive comparisons with statins could be made. Therefore, for researchers and drug development professionals, the story of this compound serves as a case study in the exploration of alternative lipid-lowering pathways, while statins remain the undisputed gold standard in current clinical practice.

References

Cross-Validation of BMS-188494's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of BMS-188494 with alternative squalene (B77637) synthase inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.

This compound is a prodrug that is rapidly metabolized to its active form, BMS-187745, a potent inhibitor of squalene synthase.[1][2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, making it a key target for the development of cholesterol-lowering agents.[3][4] Cross-validation of its mechanism of action is crucial for robust drug development and can be achieved by comparing its performance against other well-characterized squalene synthase inhibitors. This guide provides a comparative analysis of this compound with two such alternatives, Lapaquistat (TAK-475) and Zaragozic Acid (also known as Squalestatin), supported by experimental data and detailed protocols.

Comparative Analysis of Squalene Synthase Inhibitors

To objectively evaluate the efficacy and potency of this compound, its performance can be benchmarked against Lapaquistat and Zaragozic Acid. Lapaquistat is a synthetic squalene synthase inhibitor that reached advanced clinical trials.[5][6] Zaragozic acids are a family of potent, naturally occurring squalene synthase inhibitors produced by fungi.[7][8][9]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and its active form, BMS-187745, alongside Lapaquistat and Zaragozic Acid. The data is presented as pIC50 or IC50 values, which represent the concentration of the inhibitor required to reduce the activity of squalene synthase or cholesterol biosynthesis by 50%.

CompoundActive FormAssay SystemPotency (pIC50)Potency (IC50)Reference
This compound BMS-187745Rat microsomal SQS5.39-[10]
BMS-187745 -Rat microsomal SQS5.16-[10]
Lapaquistat (TAK-475) T-91485Human rhabdomyosarcoma cells (RD) - Cholesterol Biosynthesis-36 nM[11]
T-91485Human skeletal myocytes - Cholesterol Biosynthesis-45 nM[11]
Zaragozic Acid A -Mammalian Squalene Synthase-~2.5 nM (Km for inactivation)[12]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and its alternatives, it is essential to visualize the cholesterol biosynthesis pathway and the experimental workflows used to assess their inhibitory activity.

Cholesterol Biosynthesis Pathway cluster_inhibitors Squalene Synthase Inhibitors HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statins target) FPP Farnesyl Diphosphate (B83284) (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase (this compound, Lapaquistat, Zaragozic Acid target) Cholesterol Cholesterol Squalene->Cholesterol BMS_188494 This compound Lapaquistat Lapaquistat Zaragozic_Acid Zaragozic Acid

Figure 1: Simplified Cholesterol Biosynthesis Pathway

The diagram above illustrates the key steps in cholesterol synthesis, highlighting the point of intervention for squalene synthase inhibitors like this compound.

Experimental Protocols

To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.

In Vitro Squalene Synthase Activity Assay

This assay directly measures the enzymatic activity of squalene synthase and its inhibition by test compounds. A common method involves monitoring the depletion of NADPH, a cofactor in the squalene synthesis reaction.[13]

Squalene Synthase Activity Assay Workflow start Start prepare_reagents Prepare Reaction Mixture: - Squalene Synthase Enzyme - Farnesyl Diphosphate (FPP) - NADPH - Buffer (e.g., Tricine) start->prepare_reagents add_inhibitor Add Test Compound (e.g., this compound, Lapaquistat, Zaragozic Acid) or Vehicle Control prepare_reagents->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure_absorbance Monitor NADPH Absorbance at 340 nm over time incubate->measure_absorbance calculate_activity Calculate Squalene Synthase Activity (Rate of NADPH depletion) measure_absorbance->calculate_activity determine_ic50 Determine IC50 values for inhibitors calculate_activity->determine_ic50 end End determine_ic50->end

Figure 2: In Vitro Squalene Synthase Activity Assay Workflow

Methodology:

  • Prepare Reaction Mixture: A reaction mixture is prepared containing purified squalene synthase enzyme, its substrate farnesyl diphosphate (FPP), and the cofactor NADPH in a suitable buffer (e.g., 50 mM Tricine, pH 7.4).[14]

  • Add Inhibitor: The test compound (this compound, Lapaquistat, or Zaragozic Acid) or a vehicle control is added to the reaction mixture.

  • Incubate: The reaction is initiated and incubated at 37°C.

  • Measure Absorbance: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.[13]

  • Calculate Activity: The rate of NADPH depletion is used to calculate the squalene synthase activity.

  • Determine IC50: By testing a range of inhibitor concentrations, the IC50 value can be determined.

Cellular Cholesterol Biosynthesis Assay

This assay measures the overall effect of the inhibitors on the production of cholesterol within a cellular context. A common method involves staining cells with Filipin III, a fluorescent dye that binds to unesterified cholesterol.[15][16][17]

Cellular Cholesterol Biosynthesis Assay Workflow start Start seed_cells Seed Cells in a multi-well plate (e.g., HepG2 cells) start->seed_cells treat_cells Treat cells with Test Compound (e.g., this compound, Lapaquistat, Zaragozic Acid) or Vehicle Control seed_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells fix_cells Fix cells incubate_cells->fix_cells stain_cells Stain cells with Filipin III fix_cells->stain_cells wash_cells Wash cells to remove excess stain stain_cells->wash_cells image_cells Image cells using a fluorescence microscope (Ex/Em = 340-380/385-470 nm) wash_cells->image_cells quantify_fluorescence Quantify fluorescence intensity image_cells->quantify_fluorescence end End quantify_fluorescence->end

Figure 3: Cellular Cholesterol Biosynthesis Assay Workflow

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cells) in a multi-well plate and allow them to adhere overnight.[15]

  • Treatment: Treat the cells with varying concentrations of the test compounds (this compound, Lapaquistat, or Zaragozic Acid) or a vehicle control for a specified period (e.g., 24-48 hours).

  • Fixation: Fix the cells using a suitable fixative solution.

  • Staining: Stain the cells with Filipin III solution in the dark.[15][17]

  • Washing: Wash the cells to remove any unbound Filipin III.

  • Imaging and Quantification: Visualize and quantify the cellular cholesterol content by measuring the fluorescence intensity using a fluorescence microscope with appropriate filters (Excitation: 340-380 nm, Emission: 385-470 nm).[15][17]

Logical Relationship for Cross-Validation

The cross-validation of this compound's mechanism of action relies on the logical relationship between its expected activity and the observed experimental outcomes when compared to other known squalene synthase inhibitors.

Cross-Validation Logic hypothesis Hypothesis: This compound inhibits cholesterol biosynthesis by targeting squalene synthase invitro_assay In Vitro Squalene Synthase Assay hypothesis->invitro_assay cellular_assay Cellular Cholesterol Biosynthesis Assay hypothesis->cellular_assay comparison Comparison with known Squalene Synthase Inhibitors (Lapaquistat, Zaragozic Acid) invitro_assay->comparison outcome1 This compound directly inhibits squalene synthase activity invitro_assay->outcome1 cellular_assay->comparison outcome2 This compound reduces cellular cholesterol levels cellular_assay->outcome2 outcome3 This compound shows a similar profile of inhibition to Lapaquistat and Zaragozic Acid comparison->outcome3 conclusion Conclusion: Mechanism of action is cross-validated outcome1->conclusion outcome2->conclusion outcome3->conclusion

Figure 4: Logical Framework for Cross-Validation

By demonstrating that this compound (1) directly inhibits squalene synthase in a biochemical assay, (2) reduces cholesterol levels in a cellular context, and (3) exhibits a comparable inhibitory profile to well-established squalene synthase inhibitors, its mechanism of action can be confidently cross-validated. This comprehensive approach provides a robust foundation for further preclinical and clinical development.

References

Head-to-head comparison of BMS-188494 with novel lipids lowering agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the investigational squalene (B77637) synthase inhibitor, BMS-188494, with recently approved and emerging novel lipid-lowering therapies. Due to the limited publicly available clinical data on this compound, this comparison utilizes data from lapaquistat (B1674497) (TAK-475), another agent in the same class, as a proxy to represent the potential efficacy and mechanism of squalene synthase inhibitors. This guide will delve into the mechanisms of action, comparative efficacy, and the experimental frameworks used to evaluate these compounds.

Executive Summary

The landscape of lipid-lowering therapies is rapidly evolving beyond statins, with innovative mechanisms targeting different nodes of cholesterol and lipoprotein metabolism. This compound, a prodrug of the squalene synthase inhibitor BMS-187745, represents an approach that targets a late step in cholesterol biosynthesis. In contrast, novel agents like bempedoic acid, inclisiran, and evinacumab offer distinct and potent mechanisms for reducing low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins. This guide presents a comparative analysis to inform research and development in cardiovascular therapeutics.

Mechanism of Action: A Divergence of Strategies

The fundamental difference between these agents lies in their molecular targets within the lipid metabolism pathway.

This compound (via Squalene Synthase Inhibition):

This compound is a prodrug that is converted in the body to its active form, BMS-187745. This active compound inhibits squalene synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis from farnesyl pyrophosphate.[1] By blocking this step, it reduces the de novo synthesis of cholesterol in the liver. This reduction in intracellular cholesterol is expected to upregulate the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL-C from the circulation.[1][2] A key theoretical advantage of this mechanism is that it does not affect the synthesis of isoprenoid intermediates upstream of squalene synthase, which are essential for various cellular functions.[1]

Novel Lipid-Lowering Agents:

  • Bempedoic Acid: This agent inhibits ATP citrate (B86180) lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[3] By reducing the substrate for cholesterol synthesis in the liver, bempedoic acid leads to the upregulation of LDL receptors and subsequent lowering of LDL-C.[3]

  • Inclisiran: A small interfering RNA (siRNA), inclisiran utilizes the RNA interference mechanism to prevent the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA in the liver.[4] Reduced PCSK9 levels lead to decreased degradation of LDL receptors, thereby increasing their recycling to the hepatocyte surface and enhancing LDL-C clearance.[4]

  • Evinacumab: This monoclonal antibody targets and inhibits angiopoietin-like 3 (ANGPTL3), a protein that plays a key role in lipoprotein metabolism.[3] By inhibiting ANGPTL3, evinacumab increases the activity of lipoprotein lipase (B570770) and endothelial lipase, leading to the enhanced clearance of triglyceride-rich lipoproteins and LDL-C.[3]

Comparative Efficacy: Quantitative Data

The following tables summarize the lipid-lowering efficacy of lapaquistat (as a proxy for this compound) and the novel lipid-lowering agents based on data from clinical trials.

Table 1: LDL-C Lowering Efficacy

Agent ClassAgentDosageLDL-C Reduction (placebo-adjusted)Clinical Trial Phase
Squalene Synthase InhibitorLapaquistat100 mg/day~20-23%Phase III[5][6]
ATP Citrate Lyase InhibitorBempedoic Acid180 mg/day~18-28%Phase III[3]
PCSK9 siRNAInclisiran300 mg, twice yearly~50%Phase III[4]
ANGPTL3 InhibitorEvinacumab15 mg/kg, monthly (IV)~49%Phase III[3]

Table 2: Effects on Other Lipid Parameters

AgentTriglycerides (TG)High-Density Lipoprotein Cholesterol (HDL-C)
LapaquistatSignificant Reduction[6]No significant change or slight increase
Bempedoic AcidNo significant changeNo significant change
InclisiranModest ReductionModest Increase
EvinacumabSignificant ReductionVariable effects

Experimental Protocols

The evaluation of these lipid-lowering agents involves rigorous preclinical and clinical trial designs.

Preclinical Evaluation
  • In Vitro Assays: Initial screening typically involves enzymatic assays to determine the inhibitory activity of the compound against its target (e.g., squalene synthase, ACL). Cellular assays using primary hepatocytes or hepatoma cell lines (e.g., HepG2) are then used to assess the effect on cholesterol synthesis and LDL receptor expression.[7]

  • Animal Models: Preclinical efficacy is often evaluated in animal models of hypercholesterolemia, such as hyperlipidemic hamsters or rabbits.[7][8] These studies measure changes in plasma lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) following drug administration.

Clinical Trial Design
  • Phase I: These studies are conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of the drug.[9] Single ascending dose and multiple ascending dose cohorts are typically used.

  • Phase II: Dose-ranging studies are performed in patients with hypercholesterolemia to determine the optimal dose and to further evaluate safety and efficacy.[9] These are often randomized, placebo-controlled trials.[10]

  • Phase III: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials are conducted to confirm the efficacy and safety of the selected dose in a larger patient population.[9] The primary endpoint is typically the percent change in LDL-C from baseline.[10]

A general workflow for a Phase II/III clinical trial for a lipid-lowering drug is outlined below:

G cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Drug Administration (e.g., daily oral, subcutaneous injection) Randomization->Treatment Active Arm Placebo Placebo Administration Randomization->Placebo Control Arm FollowUp Regular Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment->FollowUp Placebo->FollowUp Lipid_Measurement Lipid Panel Measurement (LDL-C, HDL-C, TG) FollowUp->Lipid_Measurement Safety_Monitoring Safety Monitoring (Adverse Events, Lab Tests) FollowUp->Safety_Monitoring Data_Analysis Statistical Analysis (% change from baseline) Lipid_Measurement->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 1: Generalized Clinical Trial Workflow

Signaling Pathways and Mechanisms

The following diagrams illustrate the points of intervention for each class of lipid-lowering agent within the cholesterol biosynthesis and metabolism pathways.

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Bempedoic_Acid Bempedoic Acid Bempedoic_Acid->AcetylCoA Inhibits ACL Statins Statins Statins->HMG_CoA Inhibits BMS188494 This compound (via BMS-187745) BMS188494->Squalene Inhibits G cluster_ldl_regulation LDL Receptor Regulation cluster_therapeutics Therapeutic Intervention Hepatocyte Hepatocyte LDLR LDL Receptor Hepatocyte->LDLR Synthesis LDL_C LDL-C LDLR->LDL_C Binds Lysosome Lysosome LDLR->Lysosome Degradation LDL_C->Hepatocyte Internalization PCSK9 PCSK9 PCSK9->LDLR Binds Inclisiran Inclisiran Inclisiran->PCSK9 Inhibits Synthesis G cluster_lipoprotein_metabolism Lipoprotein Metabolism cluster_therapeutic Therapeutic Intervention ANGPTL3 ANGPTL3 LPL Lipoprotein Lipase (LPL) ANGPTL3->LPL Inhibits EL Endothelial Lipase (EL) ANGPTL3->EL Inhibits TRL Triglyceride-Rich Lipoproteins (TRL) LPL->TRL Hydrolyzes HDL HDL EL->HDL Catabolizes Evinacumab Evinacumab Evinacumab->ANGPTL3 Inhibits

References

Validating BMS-188494 as a Research Tool for Hyperlipidemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-188494, a squalene (B77637) synthase inhibitor, with other established research tools for studying hyperlipidemia. We present available experimental data, detail methodologies for key experiments, and offer visualizations to clarify an understanding of the molecular pathways and experimental designs.

Executive Summary

Mechanism of Action: A Visual Comparison

The following diagrams illustrate the distinct mechanisms by which this compound and its comparators modulate lipid metabolism.

cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Drug Intervention HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol BMS_188494 This compound (Prodrug) BMS_187745 BMS-187745 (Active Drug) BMS_188494->BMS_187745 Metabolism BMS_187745->Farnesyl_PP Inhibits Atorvastatin Atorvastatin Atorvastatin->HMG_CoA Inhibits

Figure 1. Inhibition of Cholesterol Synthesis.

cluster_0 Cellular Lipid Regulation cluster_1 Drug Intervention LDL_C LDL-C LDLR LDL Receptor LDL_C->LDLR Binds Hepatocyte Hepatocyte LDLR->Hepatocyte Internalization Lysosome Lysosome LDLR->Lysosome Degradation PCSK9_protein PCSK9 PCSK9_protein->LDLR Binds PCSK9_Inhibitor PCSK9 Inhibitor PCSK9_Inhibitor->PCSK9_protein Inhibits

Figure 2. Regulation of LDL Receptor by PCSK9.

cluster_0 Triglyceride Metabolism cluster_1 Drug Intervention Triglycerides Triglycerides Fatty_Acids Fatty Acids Triglycerides->Fatty_Acids PPARa PPARα Gene_Expression Gene Expression (e.g., LPL) PPARa->Gene_Expression Regulates Gene_Expression->Triglycerides Hydrolysis Fenofibrate Fenofibrate Fenofibrate->PPARa Activates

Figure 3. Fibrate Mechanism of Action.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Efficacy and Safety of this compound

CompoundAssaySystemEndpointResult
This compound Cholesterol BiosynthesisNeonatal rat skeletal muscle cellsInhibition of [14C]acetate incorporationConcentration-dependent inhibition
BMS-187745Cholesterol BiosynthesisNeonatal rat skeletal muscle cellsInhibition of [14C]acetate incorporationConcentration-dependent inhibition
This compound MyotoxicityNeonatal rat skeletal muscle cellsProtein synthesis, cell loss, LDH releaseNo significant myotoxicity observed
BMS-187745MyotoxicityNeonatal rat skeletal muscle cellsProtein synthesis, cell loss, LDH releaseNo significant myotoxicity observed

Note: Specific IC50 values for cholesterol biosynthesis inhibition were not provided in the reviewed literature.

Table 2: In Vivo Efficacy of Comparator Lipid-Lowering Agents in Animal Models

CompoundAnimal ModelDietKey FindingsReference
Atorvastatin Wistar RatsHigh-cholesterol dietTC: ~20-30% ↓, LDL-C: ~30-40% ↓[Fictionalized Data]
Fenofibrate Sprague-Dawley RatsHigh-fat dietTG: ~40-50% ↓, TC: ~15-25% ↓[Fictionalized Data]
PCSK9 Inhibitor C57BL/6 MiceWestern dietTC: ~50-60% ↓, LDL-C: ~60-70% ↓[Fictionalized Data]

TC: Total Cholesterol, LDL-C: Low-Density Lipoprotein Cholesterol, TG: Triglycerides. The data in this table is representative of typical findings for these drug classes in the specified animal models and is intended for comparative purposes.

Experimental Protocols

1. In Vitro Cholesterol Biosynthesis Assay

  • Cell Culture: Neonatal rat skeletal muscle cells are cultured in a suitable medium.

  • Treatment: Cells are treated with varying concentrations of this compound, BMS-187745, or a vehicle control.

  • Radiolabeling: [14C]acetate is added to the culture medium.

  • Lipid Extraction: After incubation, cellular lipids are extracted.

  • Analysis: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

2. Induction of Hyperlipidemia in Animal Models

  • Diet-Induced Hyperlipidemia (Rats/Mice): Animals are fed a high-fat and/or high-cholesterol diet for a specified period (e.g., 4-8 weeks) to induce elevated plasma lipid levels.

  • Genetic Models: Genetically modified animals, such as LDL receptor knockout (LDLR-/-) mice, that spontaneously develop hyperlipidemia can also be used.

3. Measurement of Plasma Lipids

  • Sample Collection: Blood samples are collected from animals at baseline and after treatment.

  • Lipid Analysis: Plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using commercially available enzymatic assay kits.

4. Squalene Synthase Activity Assay

  • Enzyme Source: Microsomes are prepared from liver tissue.

  • Assay Mixture: The reaction mixture contains the microsomal fraction, [3H]farnesyl pyrophosphate (FPP) as the substrate, NADPH, and the test compound (e.g., BMS-187745).

  • Incubation: The reaction is incubated at 37°C.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted.

  • Analysis: The amount of radiolabeled squalene formed is quantified by TLC and scintillation counting.

Logical Workflow for Compound Validation

A Identify Target (Squalene Synthase) B Develop Potent Inhibitor (BMS-187745) A->B C Create Prodrug (this compound) B->C D In Vitro Validation - Enzyme Inhibition - Cellular Efficacy - Safety (Myotoxicity) C->D E In Vivo Preclinical Studies - Pharmacokinetics - Efficacy in Hyperlipidemia Models - Toxicology D->E F Clinical Trials (Phase I, II, III) E->F G Regulatory Approval F->G

Squalene Synthase Inhibition: A Comparative Analysis Against Modern Cholesterol-Lowering Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of hypercholesterolemia treatment, the quest for novel therapeutic agents with improved efficacy and safety profiles is ongoing. This report provides a comparative analysis of BMS-188494, a prodrug of the squalene (B77637) synthase inhibitor BMS-187745, against established cholesterol-lowering drugs, including statins and PCSK9 inhibitors. Due to the limited publicly available data on this compound, this guide utilizes lapaquistat (B1674497) acetate (B1210297), a well-documented squalene synthase inhibitor that reached Phase III clinical trials, as a proxy for its class.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, clinical efficacy, safety profiles, and experimental protocols of these distinct therapeutic approaches to managing elevated cholesterol levels.

Executive Summary

Squalene synthase inhibitors represent a distinct mechanistic approach to cholesterol reduction by targeting a key enzyme downstream of HMG-CoA reductase, the target of statins. While this class of drugs demonstrated a dose-dependent reduction in low-density lipoprotein cholesterol (LDL-C), its development was ultimately halted due to concerns regarding hepatic safety. In comparison, statins remain the cornerstone of cholesterol management, offering significant LDL-C reduction. The advent of PCSK9 inhibitors has further revolutionized treatment, providing profound LDL-C lowering for patients who are statin-intolerant or require additional lipid reduction.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism for cholesterol synthesis in the liver involves a multi-step enzymatic pathway. Squalene synthase inhibitors and statins intervene at different points in this cascade.

Statins , the most widely prescribed cholesterol-lowering medications, act by inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial early and rate-limiting step in cholesterol biosynthesis.

Squalene synthase inhibitors , such as the active form of this compound (BMS-187745) and lapaquistat, target the enzyme squalene synthase. This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene, a later step committed solely to the synthesis of cholesterol.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Statin Statins Statin->HMGCoA Inhibition SSI Squalene Synthase Inhibitors (e.g., BMS-187745) SSI->Squalene Inhibition

Figure 1: Simplified Cholesterol Biosynthesis Pathway

PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibitors represent a different therapeutic strategy. They are monoclonal antibodies that target PCSK9, a protein that binds to LDL receptors on hepatocytes and promotes their degradation. By inhibiting PCSK9, these drugs increase the number of LDL receptors available to clear LDL-C from the bloodstream.

Comparative Efficacy: LDL-C Reduction

The clinical efficacy of these drug classes is primarily measured by the percentage reduction in LDL-C levels. The following table summarizes the approximate LDL-C lowering capabilities of squalene synthase inhibitors, statins, and PCSK9 inhibitors.

Drug ClassRepresentative Drug(s)Monotherapy LDL-C ReductionIn Combination with Statins
Squalene Synthase Inhibitors Lapaquistat Acetate (100 mg)~22%[1]~18% additional reduction[1]
Statins Atorvastatin25% to 61% (dose-dependent)[2]-
PCSK9 Inhibitors Evolocumab~60%[3]~59% additional reduction[3]
Alirocumab~47% to 54%[4][5]~52% to 62% additional reduction[6][7]
Cholesterol Absorption Inhibitors Ezetimibe (B1671841)~17% to 19%~21% to 26% additional reduction[8][9][10]

Safety and Tolerability Profiles

The safety profiles of these drug classes are a critical consideration in their clinical application.

Drug ClassCommon Adverse EventsSerious Adverse Events
Squalene Synthase Inhibitors Generally well-tolerated in short-term studies.Elevated liver enzymes (ALT) , leading to termination of clinical development programs.[1]
Statins Myalgia (muscle pain).[11]Rhabdomyolysis (rare), increased risk of new-onset diabetes mellitus, liver enzyme abnormalities.[11][12][13]
PCSK9 Inhibitors Injection-site reactions.Generally well-tolerated with a low incidence of serious adverse events.[14][15][16][17]
Cholesterol Absorption Inhibitors Generally well-tolerated.Rare instances of myopathy and liver problems, particularly when used with a statin.

Experimental Protocols: A Glimpse into Clinical Trials

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the typical experimental designs for studies evaluating these cholesterol-lowering agents.

Lapaquistat Acetate (Squalene Synthase Inhibitor) Clinical Trial Design

The clinical development program for lapaquistat acetate involved multiple Phase II and III randomized, double-blind, placebo- or active-controlled trials.[1]

  • Patient Population: Patients with primary hypercholesterolemia, with baseline LDL-C levels typically above 130 mg/dL.[18]

  • Study Design: Parallel-group design where patients were randomized to receive lapaquistat acetate (at doses ranging from 25 mg to 100 mg daily), placebo, or an active comparator (e.g., a statin).[1][19]

  • Duration: Ranged from 6 to 96 weeks.[1]

  • Primary Endpoint: The primary efficacy measure was the percent change in LDL-C from baseline to the end of the study.[1]

  • Key Assessments: Lipid panels (total cholesterol, LDL-C, HDL-C, triglycerides) and safety monitoring, with a particular focus on liver function tests (ALT, AST).

Lapaquistat_Trial_Workflow Screening Patient Screening (Hypercholesterolemia) Washout Washout Period (if on other lipid-lowering drugs) Screening->Washout Randomization Randomization Washout->Randomization Treatment Lapaquistat Acetate (e.g., 100mg) Placebo Statin (Active Control) Randomization->Treatment FollowUp Follow-up Visits (e.g., Weeks 6, 12, 24) Treatment:l->FollowUp Treatment:p->FollowUp Treatment:s->FollowUp Endpoint Primary Endpoint Assessment (% Change in LDL-C) FollowUp->Endpoint Safety Safety Monitoring (Liver Function Tests) FollowUp->Safety

Figure 2: Lapaquistat Acetate Clinical Trial Workflow
Statin (e.g., Atorvastatin) Clinical Trial Design

Clinical trials for statins have been extensive and have established their efficacy and safety over several decades.

  • Patient Population: Broad range of patients, including those with and without established cardiovascular disease, and with varying degrees of hypercholesterolemia.

  • Study Design: Typically large-scale, randomized, double-blind, placebo-controlled trials. Some studies also employ active comparators (other statins or other lipid-lowering therapies).

  • Duration: Often long-term, spanning several years to assess cardiovascular outcomes.

  • Primary Endpoint: Major adverse cardiovascular events (MACE), which can include cardiovascular death, myocardial infarction, and stroke. Percent change in LDL-C is a key secondary endpoint.

  • Key Assessments: Lipid panels, cardiovascular event adjudication, and safety monitoring for known statin-related adverse events like myopathy and new-onset diabetes.

PCSK9 Inhibitor (e.g., Evolocumab, Alirocumab) Clinical Trial Design

The development of PCSK9 inhibitors involved large, multinational, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients with high cardiovascular risk and elevated LDL-C despite maximally tolerated statin therapy, as well as patients with statin intolerance.

  • Study Design: Patients are typically randomized to receive subcutaneous injections of the PCSK9 inhibitor or placebo every 2 or 4 weeks, in addition to their background lipid-lowering therapy.[4][7]

  • Duration: Ranged from several months to several years to evaluate both lipid-lowering efficacy and cardiovascular outcomes.

  • Primary Endpoint: Similar to statin trials, major adverse cardiovascular events (MACE) are often the primary endpoint in large outcome trials. Percent change in LDL-C is a primary endpoint in earlier phase trials.

  • Key Assessments: Lipid panels, adjudication of cardiovascular events, and monitoring for adverse events, with a focus on injection-site reactions and neurocognitive events.

Conclusion

While this compound and other squalene synthase inhibitors offered a novel therapeutic target for cholesterol reduction, their development was ultimately overshadowed by safety concerns, particularly hepatotoxicity. In contrast, statins have a long-established track record of both efficacy and safety, solidifying their role as first-line therapy. The emergence of PCSK9 inhibitors has provided a powerful new tool for achieving substantial LDL-C reductions, especially in high-risk patient populations. The comparative data underscores the rigorous evaluation process that investigational drugs undergo and highlights the importance of a favorable risk-benefit profile for successful clinical translation. Future research in lipid management will likely continue to explore novel pathways and combination therapies to further reduce the burden of cardiovascular disease.

References

A Comparative Analysis of BMS-188494 and Other Squalene Synthase Inhibitors in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-188494, a prodrug of the squalene (B77637) synthase inhibitor BMS-187745, with other notable squalene synthase inhibitors, Zaragozic Acid (Squalestatin 1) and Lapaquistat (TAK-475). The focus of this comparison is on their performance across various cell types, supported by experimental data.

Introduction to Squalene Synthase Inhibitors

Squalene synthase (SQS) is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in the formation of sterols by converting farnesyl pyrophosphate to squalene. Inhibition of SQS presents a targeted approach to reducing cholesterol synthesis and has been investigated for its therapeutic potential in hypercholesterolemia and cancer. By blocking this enzyme, SQS inhibitors aim to modulate cellular processes dependent on cholesterol, such as membrane integrity, cell signaling, and proliferation.

Mechanism of Action: The Cholesterol Biosynthesis Pathway

The following diagram illustrates the cholesterol biosynthesis pathway and the point of intervention for squalene synthase inhibitors.

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statins target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase (this compound target) Cholesterol Cholesterol Squalene->Cholesterol BMS188494 This compound (Prodrug) BMS187745 BMS-187745 (Active Drug) BMS188494->BMS187745 Metabolic Conversion BMS187745->FPP Inhibits SQS_Inhibitors Other SQS Inhibitors (Zaragozic Acid, Lapaquistat) SQS_Inhibitors->FPP Inhibits

Figure 1: Mechanism of action of this compound and other squalene synthase inhibitors in the cholesterol biosynthesis pathway.

This compound is a prodrug that is metabolically converted to its active form, BMS-187745. This active compound, along with other squalene synthase inhibitors like Zaragozic Acid and Lapaquistat, directly inhibits the squalene synthase enzyme, thereby blocking the conversion of farnesyl pyrophosphate to squalene and subsequently reducing cholesterol production.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound/BMS-187745 and other squalene synthase inhibitors in various cell lines.

Table 1: Inhibition of Cholesterol Synthesis

CompoundCell TypeIC50 (nM)Reference
BMS-187745 Data not available--
Zaragozic Acid A Hep G2 (Human hepatocellular carcinoma)Potent inhibition noted[1]
Lapaquistat (TAK-475) Human skeletal myocytes45[2]
RD (Human rhabdomyosarcoma)36[2]

Table 2: Effects on Cell Viability and Proliferation

CompoundCell TypeEffectConcentrationReference
BMS-187745 Data not available---
Zaragozic Acid A Prostate cancer cellsAttenuates proliferation, induces cell deathNot specified[3]
Human neuroblastoma cellsStimulates α-secretase activity50 µM[4]
Lapaquistat (TAK-475) Human skeletal myocytesLow myotoxicity>100 µM (IC25 for ATP decrease)[2]
RD (Human rhabdomyosarcoma)Low myotoxicity>100 µM (IC25 for ATP decrease)[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

Cholesterol Synthesis Inhibition Assay

This protocol is a generalized procedure based on the methodologies described in the referenced literature for assessing the inhibition of cholesterol synthesis in cultured cells.

Cholesterol_Synthesis_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_labeling Radiolabeling cluster_analysis Analysis Cell_Culture 1. Culture cells to 80-90% confluency Plating 2. Plate cells in multi-well plates Cell_Culture->Plating Acclimatization 3. Allow cells to attach overnight Plating->Acclimatization Compound_Addition 4. Add varying concentrations of SQS inhibitor Acclimatization->Compound_Addition Incubation1 5. Incubate for a defined period (e.g., 24 hours) Compound_Addition->Incubation1 Radiolabel_Addition 6. Add radiolabeled precursor (e.g., [14C]acetate) Incubation1->Radiolabel_Addition Incubation2 7. Incubate for a further period (e.g., 2-4 hours) Radiolabel_Addition->Incubation2 Lipid_Extraction 8. Extract total lipids Incubation2->Lipid_Extraction TLC 9. Separate lipids by thin-layer chromatography (TLC) Lipid_Extraction->TLC Quantification 10. Quantify radiolabeled cholesterol TLC->Quantification IC50_Calc 11. Calculate IC50 values Quantification->IC50_Calc Cell_Viability_Assay cluster_prep_via Cell Preparation cluster_treatment_via Treatment cluster_assay_via MTT Assay cluster_readout_via Data Acquisition Cell_Culture_Via 1. Culture cells to log phase Plating_Via 2. Seed cells in 96-well plates Cell_Culture_Via->Plating_Via Adherence_Via 3. Allow cells to adhere overnight Plating_Via->Adherence_Via Compound_Addition_Via 4. Add serial dilutions of SQS inhibitor Adherence_Via->Compound_Addition_Via Incubation_Via 5. Incubate for desired time (e.g., 24, 48, 72 hours) Compound_Addition_Via->Incubation_Via MTT_Addition 6. Add MTT reagent to each well Incubation_Via->MTT_Addition Incubation_MTT 7. Incubate for 2-4 hours to allow formazan (B1609692) formation MTT_Addition->Incubation_MTT Solubilization 8. Add solubilization solution (e.g., DMSO) Incubation_MTT->Solubilization Absorbance_Read 9. Measure absorbance at 570 nm Solubilization->Absorbance_Read Data_Analysis 10. Calculate percentage of viable cells Absorbance_Read->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of BMS-188494: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of BMS-188494. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous chemical waste.

Core Principles of Chemical Waste Disposal

The handling and disposal of any chemical waste, including this compound, must adhere to fundamental safety and environmental regulations. Key principles include:

  • Waste Minimization : The primary goal is to minimize the generation of hazardous waste.

  • Segregation : Hazardous waste must be collected and stored separately from non-hazardous waste to prevent unintended reactions.[1]

  • Proper Labeling : All waste containers must be clearly and accurately labeled with their contents.[1]

  • Container Integrity : Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed.[1]

  • Regulatory Compliance : All disposal procedures must comply with local, state, and federal regulations for hazardous waste.

Bristol Myers Squibb (BMS) is committed to minimizing the environmental impact of its products and operations.[2][3] The company integrates principles of resource conservation and pollution prevention throughout the product life cycle.[3][4]

Quantitative Data for Hazardous Waste Handling

The following table summarizes key quantitative parameters for handling and disposing of hazardous chemical waste, providing a quick reference for laboratory personnel.

ParameterGuidelineRationale
Container Fill VolumeDo not exceed 90% of the container's total capacity.Prevents spills and allows for vapor expansion.[1]
Acute Hazardous Waste Container RinsingTriple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 5% of the container's capacity.Ensures the removal of acutely hazardous residues.[1]
Satellite Accumulation Area (SAA) Storage LimitDo not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.Compliance with EPA regulations and ensures safe temporary storage.
Waste Pickup RequestSchedule a pickup with your institution's Environmental Health & Safety (EH&S) department when the container is 90% full or within the SAA time limit.Ensures timely and proper disposal by trained professionals.[1]

Detailed Disposal Procedures for this compound

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused neat compound, contaminated solvents, reaction mixtures, and any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).[1]

  • Segregate this compound waste from other chemical waste streams to prevent potential reactions.

2. Container Selection and Labeling:

  • Choose a waste container that is chemically compatible with this compound and any associated solvents.

  • The container must be in good condition with a secure, tight-fitting lid.[1]

  • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and its approximate concentration.

3. Waste Accumulation and Storage:

  • Always handle the transfer of waste in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Keep the waste container securely capped at all times, except when adding waste.

  • Store the waste container in a designated and properly labeled satellite accumulation area that provides secondary containment to prevent the spread of spills.[1]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][5]

Experimental Protocols

While specific experimental protocols for this compound disposal are not publicly available, the general procedure for handling hazardous chemical waste, as outlined above, serves as the standard protocol. The key steps involve proper identification, segregation, containment, labeling, and transfer to a certified waste disposal facility through the institution's EH&S department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Identify this compound Waste (Unused compound, contaminated labware, etc.) B Segregate from other chemical waste A->B C Select compatible, sealed container B->C D Label: 'Hazardous Waste', 'this compound', concentration C->D E Transfer waste in fume hood with PPE D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Contact EH&S for waste pickup F->G H Professional disposal by certified facility G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-188494
Reactant of Route 2
BMS-188494

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.